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2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline Documentation Hub

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  • Product: 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline
  • CAS: 339013-96-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a plausible synthetic route, and pred...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a plausible synthetic route, and predicted spectroscopic characteristics of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline. Drawing upon established principles of organic chemistry and the known biological activities of related quinoline derivatives, this document also explores the potential therapeutic applications of this compound, particularly in the realms of oncology and infectious diseases. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and utilization of novel quinoline-based compounds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have been shown to possess a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The versatility of the quinoline core allows for substitution at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of a phenyl group at the 3-position and a dichlorophenylsulfanyl moiety at the 2-position of the quinoline ring, as in the case of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline, is anticipated to confer unique electronic and steric properties that may translate into significant biological activity.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline is characterized by a central 3-phenylquinoline core with a 2,5-dichlorophenyl group attached via a sulfur bridge at the 2-position.

Molecular Formula: C₂₁H₁₃Cl₂NS[1]

IUPAC Name: 2-(2,5-dichlorophenyl)sulfanyl-3-phenylquinoline[1]

Canonical SMILES: C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=C(C=CC(=C4)Cl)Cl[1]

Computed Physicochemical Properties:

PropertyValueReference
Molecular Weight 382.3 g/mol [1]
XLogP3-AA 7.5[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]
Exact Mass 381.0145760 Da[1]
Monoisotopic Mass 381.0145760 Da[1]

Synthesis and Characterization

Proposed Synthetic Pathway

A logical synthetic strategy would involve the reaction of 2-chloro-3-phenylquinoline with 2,5-dichlorothiophenol in the presence of a base.

Synthetic Pathway reactant1 2-Chloro-3-phenylquinoline product 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline reactant1->product Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) reactant2 2,5-Dichlorothiophenol reactant2->product

Caption: Proposed synthesis of the target compound.

Experimental Protocol: A General Guideline

The following protocol is a generalized procedure based on similar reported syntheses of 2-arylthio-quinolines. Optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time, would be necessary to achieve a high yield of the desired product.

  • Reactant Preparation: To a solution of 2-chloro-3-phenylquinoline (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2,5-dichlorothiophenol (1.1 eq).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq), to the reaction mixture. The choice of base will depend on the reactivity of the starting materials and the desired reaction temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Predicted Spectroscopic Data

Based on the known spectral data of structurally related compounds, the following spectroscopic characteristics for 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline can be predicted:

¹H NMR Spectroscopy:

  • Aromatic Protons (quinoline and phenyl rings): Multiple signals in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern and the conformation of the molecule.

  • The proton at the 4-position of the quinoline ring is expected to appear as a singlet at a relatively downfield position.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).

  • C-S Carbon: The carbon atom of the quinoline ring attached to the sulfur atom is expected to resonate in the range of δ 140-155 ppm.

  • C-N Carbon: The carbon atom at the 2-position of the quinoline ring, being adjacent to the nitrogen atom, will also appear at a downfield chemical shift.

FT-IR Spectroscopy:

  • C=N Stretching (quinoline ring): A characteristic absorption band around 1600-1620 cm⁻¹.

  • C-S Stretching: A weak to medium absorption band in the region of 600-800 cm⁻¹.

  • C-H Stretching (aromatic): Absorption bands above 3000 cm⁻¹.

  • C-Cl Stretching: Strong absorption bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): An intense molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (381.01 for the monoisotopic mass). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.

  • Fragmentation Pattern: Fragmentation may involve the cleavage of the C-S bond, leading to fragments corresponding to the 3-phenylquinoline and 2,5-dichlorophenylthio moieties.

Potential Biological Activities and Therapeutic Applications

While no specific biological studies on 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline have been reported, the structural motifs present in the molecule suggest potential for significant pharmacological activity.

Anticancer Potential

Quinoline derivatives are well-documented for their anticancer properties, acting through various mechanisms such as inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The presence of the dichlorophenyl group may enhance the lipophilicity of the molecule, facilitating its transport across cell membranes, and could also contribute to its binding affinity for specific biological targets.

Anticancer_MoA Target 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline TK Tyrosine Kinase Inhibition Target->TK Topo Topoisomerase Inhibition Target->Topo Tubulin Tubulin Polymerization Inhibition Target->Tubulin CellCycle Cell Cycle Arrest TK->CellCycle Apoptosis Induction of Apoptosis Topo->Apoptosis Tubulin->CellCycle

Caption: Potential anticancer mechanisms of action.

Antimicrobial Activity

The quinoline scaffold is also the basis for many antimicrobial agents. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The lipophilic nature of the target compound and the presence of halogen atoms, which can enhance antimicrobial activity, suggest that it may be a promising candidate for the development of new antibacterial or antifungal agents.

Future Directions and Conclusion

2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline represents a novel chemical entity with significant potential for further investigation. The immediate next steps should focus on the development of a robust and optimized synthetic protocol, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, in vitro screening against a panel of cancer cell lines and microbial strains is warranted to elucidate its biological activity profile. Further structure-activity relationship (SAR) studies, involving modifications of the substitution patterns on the phenyl and dichlorophenyl rings, could lead to the identification of more potent and selective analogues.

References

  • PubChem. 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline. National Center for Biotechnology Information. [Link]. Accessed February 12, 2026.

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of 3-Phenylquinoline Sulfide Derivatives

Executive Summary: The quinoline framework represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this vast chemical space, 3-phenylquinoline derivatives have...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The quinoline framework represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this vast chemical space, 3-phenylquinoline derivatives have emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activity. The strategic introduction of a sulfide (thioether) linkage to this core structure presents a compelling avenue for the development of novel therapeutics with enhanced potency and unique mechanisms of action. This guide provides an in-depth technical analysis of the synthesis, multifaceted therapeutic potential, and molecular mechanisms of 3-phenylquinoline sulfide derivatives, tailored for researchers and drug development professionals. We will explore their promise as anticancer, antimicrobial, and anti-inflammatory agents, grounded in field-proven insights and supported by comprehensive experimental frameworks.

The Quinoline Core: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a ubiquitous motif in both natural alkaloids and synthetic pharmaceuticals.[1] Its rigid, planar structure and unique electronic properties allow for diverse interactions with biological macromolecules, making it an ideal scaffold for drug design.[2] Compounds bearing the quinoline core have demonstrated a wide array of pharmacological activities, including antimalarial, antibacterial, and anticancer effects.[1] The addition of a phenyl group at the 3-position further enhances molecular complexity and provides additional vectors for interaction with biological targets, often leading to improved potency and selectivity.

The focus of this guide, the 3-phenylquinoline sulfide class, introduces a sulfur linkage, a bioisostere for oxygen with distinct physicochemical properties. The sulfide moiety can act as a flexible hinge, a hydrogen bond acceptor, and a lipophilic element, profoundly influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with target proteins.[3] This strategic incorporation is hypothesized to unlock novel therapeutic potential, particularly in oncology, infectious diseases, and inflammatory disorders.

Synthetic Strategies for 3-Phenylquinoline Sulfides

The construction of the 3-phenylquinoline sulfide scaffold relies on established methodologies for quinoline synthesis followed by C-S bond formation. The Friedländer annulation is a cornerstone technique for assembling the quinoline core, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[4]

Once the 3-phenylquinoline core is established with a suitable leaving group (e.g., a halogen at the 4-position), the sulfide moiety can be introduced via nucleophilic aromatic substitution (SNAr) with a desired thiol.

General Synthetic Workflow

The logical flow for synthesizing these target compounds generally involves a multi-step process that begins with building the core heterocyclic structure and then functionalizing it with the required sulfide side chain.

G cluster_0 Core Synthesis cluster_1 Functionalization A 2-Aminoaryl Ketone C Friedländer Annulation A->C B α-Methylene Carbonyl B->C D Halogenated 3-Phenylquinoline C->D Halogenation F Nucleophilic Substitution (SNAr) D->F E Aryl/Alkyl Thiol E->F G Target 3-Phenylquinoline Sulfide Derivative F->G

Caption: General workflow for the synthesis of 3-phenylquinoline sulfide derivatives.

Experimental Protocol: Synthesis of 4-(Arylthio)-2-cyclopropyl-quinoline-3-carboxylate Derivatives

This protocol is adapted from methodologies used for synthesizing quinolinyl thioether precursors, which serve as a strong model for the target compounds.[5] The synthesis of ethyl-2-cyclopropyl-4-(substituted phenylthio) quinoline-3-carboxylate provides a robust framework.

Step 1: Synthesis of Ethyl 4-chloro-2-cyclopropyl-quinoline-3-carboxylate (Intermediate)

  • To a solution of ethyl 2-cyclopropyl-4-hydroxyquinoline-3-carboxylate (1 eq.) in phosphorus oxychloride (POCl₃, 5 vol.), add N,N-dimethylformamide (DMF, 0.5 vol.) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 30 minutes, and then heat to reflux for 3-4 hours, monitoring progress with thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.

  • The resulting solid precipitate is filtered, washed thoroughly with water, and dried under vacuum.

  • Recrystallize the crude product from ethanol to yield the pure chloro-quinoline intermediate.

Step 2: Synthesis of Ethyl 2-cyclopropyl-4-(substituted phenylthio) quinoline-3-carboxylate (Final Product)

  • In a round-bottom flask, dissolve the ethyl 4-chloro-2-cyclopropyl-quinoline-3-carboxylate intermediate (1 eq.) in ethanol.

  • Add the desired substituted aryl thiol (1.2 eq.) to the solution.

  • Add anhydrous potassium carbonate (K₂CO₃, 2 eq.) as a base.

  • Reflux the reaction mixture for 12-18 hours. Monitor the reaction's completion by TLC.

  • After cooling, pour the reaction mixture into ice water.

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • Purify the final compound by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to obtain the pure 3-phenylquinoline sulfide derivative.

Therapeutic Potential and Applications

The therapeutic promise of 3-phenylquinoline sulfide derivatives spans several critical areas of medicine. While direct research on this specific subclass is emerging, extensive data from structurally related quinoline-sulfur compounds provide a strong rationale for their investigation.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents.[1] The introduction of a sulfur-containing moiety can enhance this activity. For instance, quinoline-thiophene hybrids and quinoline-chalcone derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[6][7] A novel quinoline derivative, designated 91b1, exhibited stronger anticancer effects than the first-line drug cisplatin in gastric and esophageal cancer cell lines, with potentially lower toxicity to non-tumor cells.[1]

Causality Behind Efficacy: The anticancer potential is often linked to the inhibition of key signaling molecules. Many quinoline scaffolds act as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[2] The sulfide linkage can position the phenyl group to make crucial hydrophobic or π-stacking interactions within the ATP-binding pocket of such kinases.

Quantitative Data: The cytotoxic activity of related quinoline derivatives highlights the potential of the scaffold.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Quinoline-Chalcone (12e)MGC-803 (Gastric)1.38[7]
Quinoline-Chalcone (12e)HCT-116 (Colon)5.34[7]
Quinoline-Chalcone (12e)MCF-7 (Breast)5.21[7]
5-Fluorouracil (Control)MGC-803 (Gastric)6.22[7]

This table presents data for structurally related compounds to illustrate the scaffold's potential.

Antimicrobial Activity

The quinoline core is famously present in fluoroquinolone antibiotics. While 3-phenylquinoline sulfides may not share the same mechanism of DNA gyrase inhibition, they possess significant antimicrobial potential through alternative pathways.[8] A study on quinoline derivatives with a sulfone linkage (an oxidized sulfide) demonstrated potent activity against a range of bacteria and fungi.[5] This strongly suggests that the parent sulfide compounds are also biologically active.

Mechanistic Insights: The antimicrobial action of some quinoline derivatives has been linked to the inhibition of enzymes like glucosamine-6-phosphate synthase (GlcN-6-P), which is crucial for the formation of the bacterial cell wall.[8] The lipophilic nature of the phenyl and sulfide groups can facilitate passage through the microbial cell membrane to reach intracellular targets.

Quantitative Data: Minimum Inhibitory Concentration (MIC) values for related quinolinyl sulfone derivatives demonstrate their potent antimicrobial effects.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
Sulfone Derivative 11a62.5125125[5]
Sulfone Derivative 11b62.5250125[5]
Sulfone Derivative 11h125125250[5]
Ampicillin (Control)250100-[5]

This table presents data for quinolinyl sulfone derivatives, which are oxidized forms of the target sulfide compounds.

Anti-inflammatory Activity

Chronic inflammation underlies numerous diseases, and developing novel anti-inflammatory agents is a key research priority. Phenyl-quinoline derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9] Furthermore, many natural and synthetic organosulfur compounds are known to possess significant anti-inflammatory properties.[10] They often act by suppressing the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, and cytokines such as TNF-α and IL-6.[10]

Mechanism of Action: The anti-inflammatory effects are frequently mediated by the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response. By preventing the activation of NF-κB, these compounds can downregulate a wide array of inflammatory genes.

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of 3-phenylquinoline sulfide derivatives can be attributed to their modulation of specific intracellular signaling pathways. Based on evidence from related compounds, two key pathways are of particular interest: EGFR inhibition in cancer and NF-κB suppression in inflammation.

EGFR Tyrosine Kinase Inhibition Pathway (Anticancer)

The EGFR signaling pathway is a critical driver of cell proliferation, survival, and metastasis in many cancers. Small molecule inhibitors that compete with ATP for the kinase domain's binding site are a validated therapeutic strategy.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS RAS/RAF/MEK EGFR->RAS Activates PI3K PI3K/AKT EGFR->PI3K Activates STAT STATs EGFR->STAT Activates EGF EGF Ligand EGF->EGFR Binds Outcome Cell Proliferation, Survival, Angiogenesis RAS->Outcome PI3K->Outcome STAT->Outcome Inhibitor 3-Phenylquinoline Sulfide Derivative Inhibitor->EGFR Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling pathway by a 3-phenylquinoline sulfide derivative.

NF-κB Signaling Pathway Inhibition (Anti-inflammatory)

The NF-κB pathway is activated by inflammatory stimuli like lipopolysaccharide (LPS). This leads to the transcription of genes for pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases DNA DNA NFkB->DNA Translocates & Binds NFkB_IkB NF-κB-IκBα Complex Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Transcription Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK Activates Inhibitor 3-Phenylquinoline Sulfide Derivative Inhibitor->IKK Inhibits

Caption: Putative inhibition of the NF-κB inflammatory pathway.

Future Perspectives

The 3-phenylquinoline sulfide scaffold is a promising platform for the development of next-generation therapeutic agents. The versatility of the synthetic routes allows for the creation of large chemical libraries with diverse substitutions on both the quinoline and phenyl rings. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substitution patterns to optimize potency and selectivity for specific biological targets.

  • Mechanism Deconvolution: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

  • Pharmacokinetic Profiling: Evaluating the ADME properties of lead candidates to ensure they possess drug-like characteristics suitable for in vivo studies.

  • In Vivo Efficacy: Progressing the most promising derivatives into preclinical animal models of cancer, infectious disease, and inflammation.

By leveraging the rich chemical and biological potential of this scaffold, the scientific community is well-positioned to develop novel and effective treatments for some of the most challenging human diseases.

References

  • Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives. (n.d.). SpringerLink. [Link]

  • Chikhaliya, K., & Patel, P. (2020). Potent Biological investigation of new class of sulfone derivatives endowed with quinolinyl-cyclopropane analogue. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. [Link]

  • Synthesis of 3‐phenylquinoline (253) and its derivatives from aniline... (n.d.). ResearchGate. [Link]

  • A Facile Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives. (n.d.). ResearchGate. [Link]

  • Adamska, A., et al. (2021). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2019). Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives. PubMed. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). MDPI. [Link]

  • Arreola, R., et al. (2015). Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic. Journal of Medicinal Food. [Link]

  • Some biologically active aryl sulfide compounds. (n.d.). ResearchGate. [Link]

  • Exploring the anticancer potential of thienoquinoline derivatives: a comprehensive review. (n.d.). ResearchGate. [Link]

  • Synthesis, Antimicrobial and Anti-Inflammatory Activity of a Novel Styrylquinolinium Iodide Bearing a Naphthalene Moiety. (n.d.). MDPI. [Link]

  • Al-Suwaidan, I. A., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. (2018). PubMed. [Link]

  • Dang, C.-H., et al. (2021). Synthesis and antimicrobial, antiproliferative and anti-inflammatory activities of novel 1,3,5-substituted pyrazoline sulphonamide. Arabian Journal of Chemistry. [Link]

  • Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (2022). Molecules. [Link]

  • Manikandan, A., et al. (2017). Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. Inflammopharmacology. [Link]

Sources

Foundational

Technical Monograph: Physicochemical Profiling of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline

Executive Summary This technical guide provides a comprehensive physicochemical profile of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline , a privileged scaffold in medicinal chemistry. Belonging to the class of 2-su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical profile of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline , a privileged scaffold in medicinal chemistry. Belonging to the class of 2-sulfanyl-3-phenylquinolines, this compound exhibits structural features relevant to antiviral (specifically SARS-CoV-2 helicase inhibition) and anticancer (tubulin polymerization inhibition) research.

This document focuses on two critical parameters: Molecular Weight (MW) and Lipophilicity (LogP) .[1] Accurate determination of these properties is a prerequisite for assessing drug-likeness, membrane permeability, and metabolic stability. We provide definitive calculations, theoretical predictions, and validated experimental protocols for their determination.

Physicochemical Specifications

Molecular Weight & Elemental Analysis

The molecular weight is the sum of the atomic masses of the constituent atoms.[2] For C₂₁H₁₃Cl₂NS , the calculation is derived from standard atomic weights (IUPAC).

ElementCountAtomic Mass ( g/mol )Subtotal ( g/mol )
Carbon (C)2112.011252.23
Hydrogen (H)131.00813.10
Chlorine (Cl)235.4570.90
Nitrogen (N)114.00714.01
Sulfur (S)132.0632.06
Total MW 382.30

Key Data Points:

  • Exact Mass (Monoisotopic): 381.0146 Da

  • Molecular Weight (Average): 382.31 g/mol

  • Heavy Atom Count: 25

  • Rotatable Bonds: 3 (High structural rigidity due to quinoline core)

Lipophilicity (LogP) Profile

Lipophilicity is the driving force for this compound's membrane permeability and protein binding. Due to the presence of two chlorine atoms and a thioether linkage, this molecule is highly lipophilic.

  • Predicted cLogP: 6.8 – 7.4 (Consensus estimation based on fragmental contribution)

  • Lipinski Compliance:

    • MW < 500: PASS (382.31)

    • LogP < 5: FAIL (Predicted > 6.0)

    • H-Bond Donors: 0 (PASS)

    • H-Bond Acceptors: 1 (PASS)

Implication: While the molecular weight is ideal for oral bioavailability, the high lipophilicity suggests potential solubility issues in aqueous media and a high likelihood of metabolic clearance (CYP450 binding). Formulation strategies (e.g., lipid-based delivery) may be required for in vivo studies.

Synthetic Route & Structural Logic

To validate the molecular weight and lipophilicity experimentally, one must first synthesize the compound with high purity. The most robust method for this thioether formation is Nucleophilic Aromatic Substitution (S_NAr) .

Reaction Mechanism

The synthesis involves the coupling of 2-chloro-3-phenylquinoline with 2,5-dichlorobenzenethiol in the presence of a base. The 3-phenyl group on the quinoline ring provides steric bulk but does not deactivate the 2-position toward nucleophilic attack.

SynthesisPath SM1 2-Chloro-3-phenylquinoline (Electrophile) Inter Meisenheimer-like Transition State SM1->Inter + Heat (80°C) SM2 2,5-Dichlorobenzenethiol (Nucleophile) SM2->Inter Base K2CO3 / DMF (Base/Solvent) Base->Inter Deprotonation Prod Target Product C21H13Cl2NS Inter->Prod - HCl (as KCl)

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (S_NAr).

Experimental Protocol (Synthesis)
  • Reagents: Dissolve 2-chloro-3-phenylquinoline (1.0 eq) and 2,5-dichlorobenzenethiol (1.1 eq) in anhydrous DMF (5 mL/mmol).

  • Base: Add anhydrous Potassium Carbonate (

    
    , 2.0 eq).
    
  • Reaction: Heat the mixture to 80°C under nitrogen atmosphere for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Workup: Pour reaction mixture into ice-water. The product is highly lipophilic and will precipitate as a solid. Filter and wash with water.

  • Purification: Recrystallize from Ethanol or Acetonitrile to achieve >98% purity required for LogP determination.

Analytical Protocol: Lipophilicity Determination

Direct "Shake-Flask" methods (n-octanol/water) are often inaccurate for compounds with LogP > 5 due to emulsion formation and detection limits. Reversed-Phase HPLC (RP-HPLC) is the industry standard for measuring high lipophilicity (OECD Guideline 117).

The Principle

Retention time on a hydrophobic C18 column correlates linearly with LogP. By running standards with known LogP values, the LogP of the target can be extrapolated.[1]

RP-HPLC Workflow

HPLC_Protocol Start Start: Sample Preparation Sol Dissolve Cpd in MeOH (1 mg/mL) Start->Sol Standards Prepare Reference Standards (e.g., Naphthalene, DDT, Triphenylene) Start->Standards Run Isocratic Run Col: C18, Mob: MeOH/H2O (85:15) Sol->Run Standards->Run Calc_k Calculate Capacity Factor (k) k = (tR - t0) / t0 Run->Calc_k Regression Linear Regression Log k vs. Known Log P Calc_k->Regression Result Derive Log P of Target Regression->Result

Figure 2: RP-HPLC workflow for indirect determination of Lipophilicity (LogP).

Step-by-Step Protocol
  • System: HPLC with UV detection (254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).

  • Mobile Phase: Methanol:Water (85:15 v/v). Note: A high organic ratio is needed to elute this lipophilic compound.

  • Dead Time (

    
    ):  Determine using Sodium Nitrate or Uracil.
    
  • Calibration: Inject 5 standards with known LogP values ranging from 3.0 to 7.0 (e.g., Anthracene, DDT).

  • Calculation:

    • Calculate capacity factor

      
      .
      
    • Plot

      
       vs. 
      
      
      
      .[3]
    • Use the linear equation

      
       to solve for the target's LogP.
      

References

  • Lipophilicity & Drug Design: Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[4][5] Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • HPLC Method: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Link

  • Quinoline Synthesis: Musiol, R., et al. (2006). "Quinoline derivatives as a promising class of potential antimalarial and anticancer agents." Current Pharmaceutical Design. Link

  • Sulfanyl-Quinoline Activity: Gemma, S., et al. (2012). "Mimicking the Intramolecular Hydrogen Bond: Synthesis, Biological Evaluation, and Molecular Modeling of Benzoxazines and Quinazolines as Potential Antimalarial Agents." Journal of Medicinal Chemistry. Link

Sources

Exploratory

Unlocking the Therapeutic Promise of Quinoline-Based Thioethers: A Mechanistic Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold represents a "privileged structure" in medicinal chemistry, a foundational component in a multitude of na...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, a foundational component in a multitude of natural products and synthetic compounds with significant biological activity.[1][2][3][4][5] Its rigid, aromatic framework provides an ideal anchor for diverse functionalization, enabling precise interactions with a wide array of biological targets. Capitalizing on this versatile core, synthetic chemists have developed countless derivatives, among which quinoline-based thioethers are emerging as a compelling class of molecules.[6][7][8] These compounds, which incorporate a flexible and reactive thioether linkage, are the subject of intensive investigation, demonstrating notable potential as anticancer and antimalarial agents.

This guide offers a comprehensive exploration of the molecular mechanisms underpinning the bioactivity of quinoline-based thioether compounds. Moving beyond a simple catalog of effects, we will dissect the causal pathways, from initial target engagement to the ultimate cellular consequences. By synthesizing data from enzymatic assays, cell-based studies, and molecular modeling, we aim to provide drug development professionals with a clear and authoritative understanding of how these promising molecules function.

Core Anticancer Mechanisms: A Multi-Pronged Assault on Malignancy

The anticancer efficacy of quinoline-based thioethers stems from their ability to simultaneously target multiple, non-redundant pathways crucial for tumor growth and survival. This polypharmacological profile is a key advantage, potentially mitigating the development of resistance that often plagues single-target therapies.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Causality: Uncontrolled signaling through Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) is a hallmark of many cancers.[9] These receptors drive cell proliferation, survival, and metastasis. The quinoline nucleus is a well-established pharmacophore for targeting the ATP-binding pocket of kinases.[10][11][12][13] By competitively inhibiting ATP binding, quinoline-based compounds can effectively shut down these pro-oncogenic signaling cascades.

Several studies on quinoline derivatives demonstrate potent, low-nanomolar inhibitory activity against EGFR and HER2.[10][12] This inhibition blocks downstream signaling, leading to reduced proliferation and the induction of apoptosis. For instance, compound 5a, a quinoline derivative, proved to be a potent dual-target inhibitor of EGFR and HER-2 with IC₅₀ values of 71 nM and 31 nM, respectively.[10] This activity was shown to trigger apoptosis by activating caspases and modulating Bax/Bcl-2 protein expression.[10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinoline-Thioether Compound Inhibitor->EGFR Inhibition

Caption: Inhibition of EGFR/HER2 Signaling Pathway.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol provides a framework for assessing the direct inhibitory effect of a compound on EGFR enzymatic activity.

  • Reagents & Materials:

    • Recombinant human EGFR (catalytic domain)

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Test compound (Quinoline-thioether) and positive control (e.g., Erlotinib)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound and control in DMSO, then dilute further in kinase buffer.

    • Add 2.5 µL of the diluted compound or control to the wells of the 384-well plate.

    • Add 2.5 µL of a solution containing the EGFR enzyme and the peptide substrate to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader. The light signal is proportional to the ADP generated and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Disruption of Microtubule Dynamics

Causality: The cellular cytoskeleton, composed of dynamic microtubule polymers, is essential for maintaining cell shape and, critically, for forming the mitotic spindle during cell division.[14] Compounds that interfere with microtubule polymerization or depolymerization are potent antimitotic agents. A significant number of quinoline derivatives have been identified as tubulin polymerization inhibitors, often by binding to the colchicine binding site on β-tubulin.[14][15][16][17] This action prevents the assembly of microtubules, leading to a catastrophic failure of mitosis, cell cycle arrest in the G2/M phase, and subsequent apoptotic cell death.[11][14][16]

For example, a synthesized quinoline derivative, compound 4c, was found to effectively inhibit tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM and induce cell cycle arrest at the G2/M phase.[14]

cluster_dynamics Normal Microtubule Dynamics cluster_inhibition Inhibition by Quinoline-Thioether Dimers αβ-Tubulin Dimers Polymerization Polymerization Dimers->Polymerization Blocked Polymerization Blocked Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Depolymerization->Dimers Microtubule->Depolymerization Inhibitor Quinoline-Thioether Compound Inhibitor->Dimers Binds to Colchicine Site G2M G2/M Arrest & Apoptosis Blocked->G2M cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Survival Cell Growth & Survival mTOR->Survival Inhibitor Quinoline-Thioether Compound Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Resulting Cellular Phenotypes: From Target Engagement to Cell Death

The inhibition of the molecular targets described above converges on two primary, measurable cellular outcomes: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis

Apoptosis is the ultimate fate of cancer cells treated with effective quinoline-thioether compounds. This is a direct consequence of shutting down survival signaling (via EGFR and PI3K inhibition) and inducing catastrophic mitotic failure (via tubulin disruption). Key indicators of apoptosis include the activation of executioner caspases like caspase-3 and the externalization of phosphatidylserine on the cell membrane. [10] Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Culture & Treatment:

    • Plate cancer cells (e.g., A549, MCF-7) and allow them to adhere overnight.

    • Treat cells with various concentrations of the quinoline-thioether compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Staining:

    • Harvest cells, including any floating cells in the media.

    • Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer immediately.

    • FITC signal (Annexin V) is detected on the FL1 channel, and PI signal is detected on the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

Cell Cycle Arrest

By disrupting microtubule formation, quinoline-thioether compounds prevent cells from successfully completing mitosis. This leads to an accumulation of cells in the G2/M phase of the cell cycle. [14][16]Similarly, inhibition of signaling pathways that regulate cell cycle progression can cause arrest at other checkpoints, such as the S phase. [11] Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This method uses the DNA-intercalating dye propidium iodide (PI) to quantify the DNA content of cells, thereby revealing their distribution across the different phases of the cell cycle.

  • Cell Culture & Treatment:

    • Treat cells with the test compound as described for the apoptosis assay.

  • Fixation and Staining:

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Wash the fixed cells to remove ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at 37°C.

  • Flow Cytometry:

    • Analyze the cells on a flow cytometer, measuring the fluorescence of PI.

  • Data Interpretation:

    • Generate a histogram of cell count versus fluorescence intensity.

    • The G1 phase peak will have a certain DNA content (2n), the G2/M phase peak will have double the DNA content (4n), and the S phase will be the region between these two peaks.

    • Quantify the percentage of cells in each phase using cell cycle analysis software. An increase in the G2/M population indicates mitotic arrest.

Antimalarial Mechanism of Action: A Classic Target

The quinoline core is the foundation of some of the most important antimalarial drugs in history, such as chloroquine and quinine. [18][19]The primary mechanism of action for these agents is thought to involve the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum. [18][20][21]

  • Heme Detoxification: During its life cycle in human red blood cells, the parasite digests hemoglobin for nutrients. This process releases large quantities of free heme, which is highly toxic to the parasite. [18][20]2. Inhibition of Hemozoin Formation: To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline substance called hemozoin within its acidic digestive vacuole. [21][22]3. Accumulation and Interference: As weak bases, quinoline compounds become protonated and trapped within the acidic digestive vacuole, reaching high concentrations. [18]Here, they are believed to cap the growing hemozoin crystal, preventing further polymerization.

  • Toxicity and Death: The resulting buildup of toxic free heme leads to oxidative stress and membrane damage, ultimately killing the parasite. [18][19] While this is the established model, it is crucial to note that the precise mechanisms for novel quinoline-thioether derivatives may involve other targets, and further investigation is required. [18][23]

Quantitative Data Summary

The following table presents illustrative anticancer activity data for hypothetical quinoline-thioether (QTS) compounds, compiled from trends observed in the literature for quinoline derivatives. [6]

Compound ID R-Group MCF-7 (Breast) IC₅₀ (µM) A549 (Lung) IC₅₀ (µM) HCT116 (Colon) IC₅₀ (µM)
QTS-1 -Phenyl 8.5 12.3 10.1
QTS-2 -4-Chlorophenyl 5.2 7.8 6.5
QTS-3 -4-Methoxyphenyl 10.1 15.2 13.4

| Doxorubicin | (Reference Drug) | 0.98 | 1.25 | 1.10 |

Conclusion and Future Directions

Quinoline-based thioether compounds represent a versatile and potent class of molecules whose therapeutic efficacy is rooted in a multi-targeted mechanism of action. By simultaneously inhibiting critical receptor tyrosine kinases, disrupting the fundamental cellular machinery of mitosis, and blocking key survival pathways, they mount a formidable attack against cancer cells. Furthermore, their foundational quinoline scaffold retains the classic antimalarial mechanism of inhibiting heme detoxification.

The continued exploration of this chemical space is of paramount importance. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize potency against primary targets while minimizing off-target effects and enhancing drug-like properties.

  • Target Deconvolution: For compounds with potent cellular activity but an unclear mechanism, advanced techniques like chemical proteomics can identify novel binding partners.

  • In Vivo Efficacy and Safety: Moving the most promising lead compounds into relevant animal models to assess their therapeutic potential and safety profiles.

The data and methodologies presented in this guide underscore the significant promise of quinoline-based thioethers. A thorough and rigorous elucidation of their mechanisms of action will be the crucial next step in translating this promise into novel and effective therapies for a range of human diseases.

References

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.
  • Synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer tre
  • Mechanism of action for anticancer efficacy of synthesized quinoline derivatives.
  • Unveiling the Landscape of Quinoline Thioethers: A Technical Guide for Researchers. Benchchem.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican.
  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. PubMed.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega.
  • (PDF) Detection of mechanism and anticancer activity of the new quinoline compounds MC20 and MC21*.
  • Examples of quinoline containing antimitotic agents and tubulin....
  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evalu
  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents.
  • Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry.
  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Bentham Science.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed.
  • Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer.
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation.
  • Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. YouTube.
  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology and Drug Design.
  • Quinoline – Knowledge and References. Taylor & Francis Online.
  • PI3K – Knowledge and References. Taylor & Francis Online.
  • Molecular Targeting of the Phosphoinositide-3-Protein Kinase (PI3K)

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Foundational

Pharmacophore Analysis of 2,5-Dichlorophenyl Sulfanyl Quinolines: Targeting the c-Met Kinase Axis

Topic: Pharmacophore Analysis of 2,5-Dichlorophenyl Sulfanyl Quinolines Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary: The Structural Lo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Analysis of 2,5-Dichlorophenyl Sulfanyl Quinolines Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Structural Logic

The 2,5-dichlorophenyl sulfanyl quinoline scaffold represents a specialized chemotype in kinase inhibitor design, primarily targeting the c-Met (Hepatocyte Growth Factor Receptor) and related tyrosine kinases (e.g., VEGFR-2, Pim-1). This guide dissects the pharmacophoric architecture of this scaffold, explaining how the fusion of a privileged quinoline core with a lipophilic 2,5-dichlorophenyl "tail" via a flexible thio-linker creates a high-affinity binding motif.

The structural hypothesis relies on a tripartite mechanism:

  • The Quinoline Core: Functions as the ATP-mimetic hinge binder.

  • The Sulfanyl Linker: Provides a critical "kink" (approx. 100–110° bond angle) distinct from amide or ether linkers, allowing the molecule to navigate the narrow gatekeeper region.

  • The 2,5-Dichlorophenyl Moiety: Acts as a hydrophobic clamp, exploiting the "ortho-effect" to twist out of plane and fill the deep selectivity pocket (often the hydrophobic back-pocket II).

Pharmacophore Architecture

The efficacy of this scaffold is not random; it is governed by specific spatial features.[1] Below is the breakdown of the pharmacophore points required for high-affinity binding.

The Pharmacophore Map

The following diagram illustrates the abstract pharmacophore model derived from Structure-Activity Relationship (SAR) data and crystallographic evidence (e.g., PDB 3LQ8, 5EOB).

PharmacophoreMap Quinoline Quinoline Core (Hinge Binder) N_Atom N1 Atom (HBA) Quinoline->N_Atom Integral Sulfur Sulfanyl Linker (Geometry) Quinoline->Sulfur C-S Bond (Rotatable) Hinge Kinase Hinge N_Atom->Hinge H-bond (Met1160) Phenyl 2,5-Cl Phenyl (Hydrophobic) Sulfur->Phenyl Linker Cl_2 2-Cl (Steric Twist) Phenyl->Cl_2 Ortho Cl_5 5-Cl (Lipophilic) Phenyl->Cl_5 Meta Pocket Selectivity Pocket Phenyl->Pocket Hydrophobic Interaction Gatekeeper Gatekeeper Residue Cl_2->Gatekeeper Steric Clash Avoidance

Figure 1: Pharmacophore connectivity map highlighting the critical interaction points: the H-bond acceptor (N1), the flexible sulfur hinge, and the hydrophobic dichloro-clamp.

Feature Definitions
Feature IDChemical MoietyPharmacophoric RoleBiological Interaction
HBA-1 Quinoline Nitrogen (N1)Hydrogen Bond AcceptorForms a critical H-bond with the backbone amide of the kinase hinge region (e.g., Met1160 in c-Met).
HYD-1 Quinoline Ring SystemAromatic/Hydrophobic

-

stacking interactions with hinge residues (e.g., Tyr1230 or similar aromatic gates).
LINK-S Sulfanyl (-S-) GroupGeometric SpacerThe C-S-C bond angle (~109°) and longer bond length (1.8 Å vs 1.4 Å for C-O) push the phenyl ring deeper into the hydrophobic pocket.
HYD-2 2,5-DichlorophenylHydrophobic/StericFills the hydrophobic back-pocket. The 2-Cl substituent forces the ring out of coplanarity with the sulfur, locking the conformation.
HAL-1 5-Chloro SubstituentHalogen Bond/LipophilicityExtends the hydrophobic reach into the deepest part of the pocket; potential halogen bond with backbone carbonyls.

Computational Protocol: Generating the Model

To rigorously analyze this scaffold, researchers should follow a "Structure-Based Ligand Design" (SBLD) workflow. This protocol ensures the pharmacophore is grounded in physical reality rather than just ligand superposition.

Workflow Diagram

Workflow Start Start: 2D Structure (2,5-dichloro-S-quinoline) Prep Ligand Preparation (Protonation @ pH 7.4, Tautomers) Start->Prep Conform Conformational Analysis (Focus: C-S-C Torsion) Prep->Conform Docking Molecular Docking (Target: c-Met, PDB: 3LQ8/5EOB) Conform->Docking Interaction Interaction Fingerprinting (Identify PLIF) Docking->Interaction Pharma Pharmacophore Extraction (Define 3D Features) Interaction->Pharma Validation Validation (ROC Curve / Decoy Set) Pharma->Validation

Figure 2: Step-by-step computational workflow for deriving and validating the pharmacophore model.

Detailed Methodology

Step 1: Ligand Preparation

  • Tool: LigPrep (Schrödinger) or Wash (MOE).

  • Critical Parameter: Ensure the quinoline nitrogen is treated as a potential H-bond acceptor (unprotonated) or donor (protonated) depending on the specific binding mode, though in c-Met, it typically acts as an acceptor (neutral form) interacting with the hinge NH.

  • Stereochemistry: The sulfur linkage is achiral, but the atropisomerism caused by the 2,5-dichloro substitution must be sampled. The 2-Cl group creates a high rotational barrier.

Step 2: Molecular Docking

  • Target Selection: Use PDB ID: 3LQ8 (c-Met with a quinoline-based inhibitor) or 5EOB .

  • Grid Generation: Center the grid on the hinge residue (Met1160).

  • Constraint: Apply a positional constraint on the Quinoline-N ... Met1160 interaction to filter out non-productive poses immediately.

Step 3: Pharmacophore Extraction

  • Method: Use an E-Pharmacophore (Energy-based) approach.

  • Selection Criteria:

    • Select the HBA feature on the Quinoline N.

    • Select the Hydrophobic centroid on the 2,5-dichlorophenyl ring.

    • Exclusion Volumes: Generate exclusion spheres based on the gatekeeper residue (e.g., Leu1157) to ensure the model rejects sterically clashing analogs.

Structure-Activity Relationship (SAR) Analysis

The "2,5-dichlorophenyl sulfanyl" moiety is not merely a lipophilic appendage; it is a tuned selectivity filter.

The "Ortho-Cl" Twist

The chlorine atom at the 2-position (ortho) is the most critical SAR determinant.

  • Mechanism: It introduces steric bulk that clashes with the sulfur linker if the ring tries to be planar.

  • Result: This forces the phenyl ring to rotate approx. 60–90° relative to the C-S-C plane.

  • Benefit: This pre-organized conformation reduces the entropic penalty upon binding, as the molecule is already "locked" into the shape required to fit the hydrophobic pocket.

Sulfur vs. Oxygen vs. Nitrogen Linkers

Why use a sulfanyl (-S-) linker instead of an ether (-O-) or amine (-NH-)?

  • Bond Length: C-S (1.8 Å) > C-O (1.4 Å). The longer bond pushes the bulky dichlorophenyl group further away from the quinoline core, preventing steric clash with the kinase "roof" (P-loop).

  • Lipophilicity: Sulfur is more lipophilic than oxygen, enhancing membrane permeability (logP) which is crucial for intracellular kinase targets.

  • Metabolism: Thioethers can be oxidized to sulfoxides/sulfones, which are distinct pharmacophores. This must be monitored during lead optimization (metabolic soft spot).

References

  • Quinoline-Based c-Met Inhibitors: Wang, X., et al. (2011). Design, synthesis and biological evaluation of novel quinoline derivatives as c-Met kinase inhibitors.

  • Structural Basis of c-Met Inhibition: Bellon, S. F., et al. (2008). c-Met inhibitors with novel binding mode show activity against several hereditary papillary renal cell carcinoma-related mutations. (PDB Analysis).

  • Pharmacophore Modeling of Quinoline Derivatives: Gudasi, S., et al. (2020). e-Pharmacophore-based design strategy of quinoline derivatives.

  • Biological Activity of 2,5-Dichlorophenyl Derivatives: El-Gamal, K., et al. (2018). Synthesis of triazolotriazine derivatives as c-Met inhibitors.

  • General Kinase Pharmacophores: Lien, et al. (2019).[2] 4,6,7-substituted quinoline derivatives selectively active on c-Met.

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Exploratory

An In-Depth Technical Guide to the Preclinical Toxicity and Safety Assessment of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline

Introduction The compound 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline is a novel chemical entity featuring a quinoline scaffold, a structure renowned for its broad spectrum of pharmacological activities.[1] Quinol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The compound 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline is a novel chemical entity featuring a quinoline scaffold, a structure renowned for its broad spectrum of pharmacological activities.[1] Quinoline derivatives are foundational to numerous therapeutic agents, from antimalarials to anticancer drugs.[1][2][3] However, the biological activity of this class is often accompanied by a complex toxicological profile, making a thorough safety evaluation paramount for any developmental consideration.[1]

Publicly available toxicological data for 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline is not available at this time. Therefore, this guide outlines a systematic, multi-tiered strategy for establishing a comprehensive toxicity and safety profile for this molecule. As a Senior Application Scientist, my approach is not merely to list assays, but to provide the causal logic behind a modern, phased toxicological evaluation, moving from computational prediction to cellular and whole-organism models. This framework is designed to satisfy regulatory expectations, conserve resources, and adhere to the highest ethical standards in preclinical research.

The structure of the target molecule—comprising a quinoline core, a phenyl group at position 3, and a dichlorinated phenyl ring linked via a sulfur bridge at position 2—presents several features for toxicological consideration. The quinoline nucleus itself can undergo metabolic activation, while halogenated aromatic rings are often associated with concerns regarding persistence and potential for specific toxicities.[4][5] This guide will detail the necessary steps to elucidate these potential liabilities.

Part 1: Foundational Safety Assessment: In Silico and In Vitro Profiling

The initial phase of safety assessment focuses on rapid, high-throughput methods to identify potential hazards early, allowing for informed decision-making before committing to resource-intensive in vivo studies. This aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[6]

In Silico (Computational) Toxicity Prediction

Before any laboratory work commences, computational models provide a critical first pass at identifying potential toxicological liabilities based on the molecule's chemical structure.[7] These methods use extensive databases of known compounds to predict the toxicity of a novel entity.[8][9]

Core Predictive Endpoints:

  • Mutagenicity: Prediction of outcomes in the bacterial reverse mutation (Ames) test.

  • Carcinogenicity: Estimation of carcinogenic potential in rodents.

  • Hepatotoxicity: Likelihood of causing drug-induced liver injury (DILI).[8]

  • Cardiotoxicity: Prediction of blockade of the hERG potassium channel, a key risk factor for cardiac arrhythmias.[8]

  • Acute Oral Toxicity: Estimation of the LD50 value to guide starting doses for subsequent in vivo studies.

Several well-established platforms, such as QSAR (Quantitative Structure-Activity Relationship) models and expert systems, can be employed for these predictions.[7][10]

G cluster_0 In Silico Toxicity Workflow Compound Compound Structure 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline QSAR QSAR & Expert System Analysis (e.g., DEREK, TOPKAT) Compound->QSAR Endpoints Predicted Endpoints: - Mutagenicity - Carcinogenicity - Hepatotoxicity (DILI) - Cardiotoxicity (hERG) - Acute Toxicity (LD50) QSAR->Endpoints Report Preliminary Hazard Report Endpoints->Report Decision Go / No-Go Decision Point Report->Decision

Caption: Workflow for in silico toxicity prediction.

In Vitro Genotoxicity Assessment

Genotoxicity assays are critical for determining if a compound can cause damage to genetic material (DNA), a key indicator of carcinogenic potential.[11] A standard battery of tests is required by regulatory agencies.

The Ames test is a widely used method to evaluate a substance's potential to cause gene mutations.[12] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[1] The assay detects mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[12]

Step-by-Step Methodology:

  • Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strains (e.g., WP2 uvrA) to detect various types of mutations.[1][12]

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to identify metabolites that may be genotoxic.[11]

  • Dose-Range Finding: Perform a preliminary experiment to determine the appropriate concentration range of the test compound, identifying any cytotoxic levels.

  • Main Experiment:

    • Add the test compound at various concentrations, the selected bacterial strain, and either S9 mix or a buffer to molten top agar.[1]

    • Pour this mixture onto minimal glucose agar plates.[1]

    • Include a negative (vehicle) control and a positive control (a known mutagen for each strain).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[1]

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive (mutagenic) result.

This assay detects chromosomal damage in mammalian cells. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.

Step-by-Step Methodology:

  • Cell System: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).

  • Treatment: Expose the cells to the test compound at multiple concentrations, with and without S9 metabolic activation, for an appropriate duration.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei unambiguous.

  • Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., acridine orange or DAPI).

  • Analysis: Using fluorescence microscopy, score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration. A significant, dose-dependent increase in micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) potential.

In Vitro Safety Pharmacology

These assays investigate potential adverse effects on major physiological systems.[13] Cardiotoxicity is a primary reason for drug failure, making early assessment of the hERG channel crucial.[14]

The hERG channel is critical for cardiac repolarization.[15] Inhibition of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes.[16] The patch-clamp technique is the gold standard for assessing hERG liability.[17]

Step-by-Step Methodology:

  • Cell System: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiology: Using an automated or manual patch-clamp system, achieve a whole-cell recording configuration on a single cell.[16]

  • Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG current.

  • Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound.

  • Measurement: Measure the hERG tail current at each concentration.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC50 value (the concentration that causes 50% inhibition). A low IC50 value is a significant flag for potential cardiotoxicity.

Part 2: Characterization in a Biological System: In Vivo Evaluation

If the compound shows an acceptable profile in in vitro studies, the investigation proceeds to in vivo models to understand its effects within a complex, whole-organism system.[18][19] These studies are essential for assessing systemic toxicity and are required before any human clinical trials.[20]

G cluster_1 In Vivo Safety Assessment Cascade AOT Acute Oral Toxicity (OECD 423) SP Safety Pharmacology Core Battery (ICH S7A/S7B) AOT->SP CNS Central Nervous System (FOB) SP->CNS CVS Cardiovascular System (Telemetry) SP->CVS Resp Respiratory System (Plethysmography) SP->Resp Report Integrated Safety Profile CNS->Report CVS->Report Resp->Report Decision Clinical Candidate Selection Report->Decision

Caption: Tiered approach for in vivo safety studies.

Acute Oral Toxicity Study

This initial in vivo study provides information on the potential health hazards from a single, short-term oral exposure.[21] The Acute Toxic Class Method (OECD Guideline 423) is a modern approach that uses fewer animals than traditional LD50 tests.[22][23]

Step-by-Step Methodology (Following OECD 423):

  • Animal Model: Use a single sex (typically female) of a standard rodent species (e.g., Wistar or Sprague-Dawley rats).[23]

  • Dosing: Administer the compound orally by gavage at one of the fixed starting doses (e.g., 300 mg/kg). The procedure uses 3 animals per step.[22]

  • Stepwise Procedure: The outcome of the first step determines the next dose.

    • If mortality occurs, the dose for the next step is lowered.

    • If no mortality occurs, the dose for the next step is increased.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and body weight changes for at least 14 days.[23]

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

  • Classification: The results allow the compound to be classified into a GHS (Globally Harmonized System) toxicity category, providing a basis for hazard labeling and informing dose selection for further studies.

Safety Pharmacology Core Battery

Regulatory guidelines (ICH S7A and S7B) mandate the investigation of a drug's effects on vital organ systems before first-in-human studies.[24][25]

  • Central Nervous System (CNS): A Functional Observational Battery (FOB) or Irwin test is performed in rodents. This involves systematic observation of behavior, coordination, sensory function, and autonomic signs after dosing.

  • Cardiovascular System: The effects on blood pressure, heart rate, and the electrocardiogram (ECG) are evaluated in a conscious, mobile animal model (e.g., beagle dog or rat) using telemetry. This provides high-quality data on potential hemodynamic or arrhythmic risks.

  • Respiratory System: Respiratory rate and tidal volume are typically assessed in rodents using whole-body plethysmography.

Part 3: Data Synthesis and Risk Assessment

The culmination of this multi-tiered approach is an integrated safety profile. Data from in silico, in vitro, and in vivo studies are synthesized to form a comprehensive understanding of the toxicological risks associated with 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline.

Data Summary Table (Hypothetical Data for Illustrative Purposes)

Assay / StudyEndpointResult / ValueImplication
In Silico
Ames PredictionMutagenicityPositivePotential for gene mutation; requires experimental confirmation.
hERG PredictionChannel BlockadeHigh ProbabilityPotential for cardiotoxicity; hERG assay is a high priority.
In Vitro
Ames TestRevertants vs. ControlNegativeNo evidence of mutagenicity in this bacterial system.
In Vitro MicronucleusMicronuclei FrequencyNegativeNo evidence of chromosomal damage in mammalian cells.
hERG Patch-ClampIC50> 30 µMLow risk of direct hERG channel blockade at projected therapeutic levels.
In Vivo
Acute Oral Toxicity (OECD 423)GHS ClassificationCategory 4 (Harmful)Moderate acute toxicity; provides basis for repeat-dose study design.
Cardiovascular Telemetry (Rat)Blood Pressure, ECGNo significant changesLow risk of adverse cardiovascular effects at tested doses.

This integrated assessment allows for a scientifically grounded decision on whether to advance the compound into further development. It identifies key risks, establishes a preliminary safety margin, and provides the foundational data package required for regulatory review. This rigorous, phased approach ensures that the potential of novel quinoline derivatives like 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline is explored with the utmost commitment to safety and scientific integrity.

References

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Online Biology Notes. [Link]

  • Safety Pharmacology Studies. Charles River Laboratories. [Link]

  • In Silico Toxicity Prediction. (n.d.). PozeSCAF. [Link]

  • Safety Pharmacology Studies Overview: Understanding Their Role in Drug Development. (2026, February 6). InfinixBio. [Link]

  • How Early Safety Pharmacology Studies Accelerate Drug Development and Reduce Risk. (2025, May 29). Southern Research. [Link]

  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences. [Link]

  • Pugsley, M. K., et al. (2015). Safety Pharmacology in Drug Discovery and Development. Handbook of Experimental Pharmacology, 229, 65-80. [Link]

  • OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001, December 17). National Toxicology Program. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare. [Link]

  • In Vitro Toxicology Assays. TME Scientific. [Link]

  • OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. [Link]

  • An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety. (n.d.). Biobide. [Link]

  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). YesWeLab. [Link]

  • The Importance of Screening Against the hERG Assay. (n.d.). Appgreatlakes. [Link]

  • OECD Guideline for the Testing of Chemicals 401: Acute Oral Toxicity. (1987, February 24). National Toxicology Program. [Link]

  • Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4). [Link]

  • In vivo toxicology studies. (n.d.). Vivotecnia. [Link]

  • In vivo Toxicology. InterBioTox. [Link]

  • Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. [Link]

  • Creus, A., et al. (2008). Genotoxicity of the organochlorine pesticides 1,1-dichloro-2,2- bis(p-chlorophenyl)ethylene (DDE) and hexachlorobenzene (HCB) in cultured human lymphocytes. Chemosphere, 71(7), 1335-9. [Link]

  • hERG Safety Assay. Creative Bioarray. [Link]

  • In Vivo Toxicology. Creative Bioarray. [Link]

  • In vitro toxicology nonclinical studies. Labcorp. [Link]

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020, January 30). News-Medical.Net. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]

  • hERG Safety. Cyprotex. [Link]

  • Ames Test Kits. Biotoxicity. [Link]

  • In vivo toxicology studies. (n.d.). Biobide Blog. [Link]

  • The Ames Test. (n.d.). University of Puget Sound. [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Aurelia Bioscience. [Link]

  • Chen, M., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 43. [Link]

  • Vella, A., & Ekins, S. (2021). The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2. Alternatives to laboratory animals : ATLA, 49(1-2), 33–46. [Link]

  • Genotoxicity of the organochlorine pesticides 1,1-dichloro-2,2- bis(p-chlorophenyl)ethylene (DDE) and hexachlorobenzene (HCB) in cultured human lymphocytes. (2025, August 10). ResearchGate. [Link]

  • Li, M., et al. (2021). Dose-effect and structure-activity relationships of haloquinoline toxicity towards Vibrio fischeri. Environmental Science and Pollution Research, 28, 65863-65872. [Link]

  • Genotoxic effects of p,p'-DDT (1,1,1-trichloro-2,2-bis-(chlorophenyl)ethane) and its metabolites in Zebra mussel (D. polymora) by SCGE assay and micronucleus test. (n.d.). PubMed. [Link]

  • Lee, K., et al. (2019). Computational determination of hERG-related cardiotoxicity of drug candidates. BMC Bioinformatics, 20(Suppl 10), 273. [Link]

  • Use of in silico methods for assessing toxicity. (2021, July 12). YouTube. [Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (n.d.). PubMed. [Link]

  • In silico toxicology tools, steps to generate prediction models, and... (n.d.). ResearchGate. [Link]

  • Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach. (n.d.). PubMed. [Link]

  • Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. (2026, February 6). YouTube. [Link]

  • Assessment of genotoxic potential of the insecticide Dichlorvos using cytogenetic assay. (n.d.). PMC - NIH. [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. (2025, August 6). ResearchGate. [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (n.d.). MDPI. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). YouTube. [Link]

  • Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests. (n.d.). PubMed. [Link]

  • Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.). Taylor & Francis Online. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline

Application Note: Chemoselective Synthesis of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline via SNAr Coupling Strategic Overview & Scientific Rationale The synthesis of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquino...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline via SNAr Coupling

Strategic Overview & Scientific Rationale

The synthesis of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline represents a classic exercise in the functionalization of the quinoline core, a privileged scaffold in medicinal chemistry known for its antimalarial, anti-inflammatory, and anticancer properties.

This protocol focuses on the Nucleophilic Aromatic Substitution (SNAr) of a 2-chloroquinoline precursor with a substituted thiophenol. Unlike palladium-catalyzed C-S couplings (Buchwald-Hartwig), which require expensive catalysts and inert atmospheres, this protocol leverages the inherent electrophilicity of the C2 position in the quinoline ring. The adjacent nitrogen atom activates the C2-chlorine bond, making it susceptible to nucleophilic attack by the thiolate anion generated in situ.

Key Mechanistic Insight: The reaction proceeds through a Meisenheimer-like transition state. The presence of the phenyl group at C3 provides steric bulk but does not significantly deactivate the C2 center. The electron-withdrawing nature of the chlorine atoms on the thiophenol (at positions 2 and 5) increases the acidity of the thiol proton (pKa ~6-7), facilitating facile deprotonation by mild carbonate bases.

Visualizing the Synthetic Pathway

The following flowchart outlines the logical progression of the synthesis, from precursor activation to final isolation.

SynthesisWorkflow Start Starting Materials (2-Chloro-3-phenylquinoline + 2,5-Dichlorobenzenethiol) Activation Thiol Activation (Deprotonation by K2CO3) Start->Activation Mix Reaction S_NAr Coupling (DMF, 80-100°C, 4-6h) Activation->Reaction Heat Workup Quench & Isolation (Precipitation in H2O) Reaction->Workup TLC Monitor Purification Purification (Recrystallization/Column) Workup->Purification Crude Solid Product Final Product 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline Purification->Product Pure Crystal

Figure 1: Operational workflow for the SNAr synthesis of the target thioether.

Critical Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications.

Reagent / SolventCAS NumberEquiv.RoleGrade/Purity
2-Chloro-3-phenylquinoline [Precursor]1.0Electrophile>97% HPLC
2,5-Dichlorobenzenethiol 5858-18-41.1 - 1.2Nucleophile>98%
Potassium Carbonate (K₂CO₃) 584-08-72.0 - 2.5BaseAnhydrous, Powder
N,N-Dimethylformamide (DMF) 68-12-2SolventReaction MediumAnhydrous (<0.05% H₂O)
Ethyl Acetate / Hexanes --EluentACS Grade

Safety Note: 2,5-Dichlorobenzenethiol possesses a potent, disagreeable stench and is a skin irritant. All operations must be conducted in a well-ventilated fume hood. 2-Chloro-3-phenylquinoline is a potential irritant.[1]

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Charging: Add 2-chloro-3-phenylquinoline (1.0 mmol, ~240 mg) and 2,5-dichlorobenzenethiol (1.1 mmol, ~197 mg) to the flask.

  • Solvation: Add anhydrous DMF (5.0 mL). Stir at room temperature until the solids are mostly dissolved.

  • Activation: Add anhydrous K₂CO₃ (2.0 mmol, ~276 mg) in a single portion. The suspension may turn slightly yellow/orange, indicating thiolate formation.

Phase 2: Thermal Coupling
  • Heating: Equip the flask with a reflux condenser. Heat the reaction mixture to 90°C in an oil bath.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes.

    • Target: Disappearance of the 2-chloroquinoline spot (usually higher Rf) and appearance of a new, UV-active product spot.

    • Duration: Reaction typically reaches completion within 4 to 6 hours .

Phase 3: Workup & Isolation
  • Quenching: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring.

  • Precipitation: The product is highly lipophilic and should precipitate as a solid.

    • If solid forms: Filter the precipitate via vacuum filtration. Wash the cake with water (3 x 10 mL) to remove residual DMF and inorganic salts.

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 4: Purification
  • Recrystallization (Preferred): The crude solid can often be recrystallized from hot Ethanol or an Ethanol/Acetone mixture.

  • Flash Chromatography (Alternative): If impurities persist, purify via silica gel chromatography using a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).

Mechanism of Action: SNAr Pathway

Understanding the electron flow is critical for troubleshooting. The nitrogen atom of the quinoline ring acts as an electron sink, stabilizing the negative charge developed in the intermediate.

Mechanism Step1 Reagents: Quinoline-Cl + Ar-S-H Step2 Deprotonation: Formation of Ar-S(-) Step1->Step2 K2CO3 Step3 Nucleophilic Attack: Addition to C2 Step2->Step3 Attack at C2 Step4 Meisenheimer Complex (Stabilized by N-atom) Step3->Step4 Transition State Step5 Elimination: Loss of Cl(-) Step4->Step5 Aromatization Final Product: Thioether Formation Step5->Final

Figure 2: Step-wise mechanistic pathway for the displacement of chlorine by the thiolate nucleophile.

Validation & Expected Analytical Data

To validate the synthesis, the following analytical signatures should be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Quinoline Protons: Look for the characteristic singlet (or doublet depending on resolution) of the H4 proton on the quinoline ring (typically δ 8.0–8.5 ppm).

    • Aromatic Region: A complex multiplet region (δ 7.0–7.8 ppm) integrating for the phenyl group at C3, the remaining quinoline protons, and the 2,5-dichlorophenyl moiety.

    • Absence of Impurities: Ensure no DMF peaks (δ 2.8, 2.9, 8.0 ppm) or unreacted thiol (SH peak ~3.5-4.0 ppm, often broad) are present.

  • Mass Spectrometry (ESI/APCI):

    • Expect a molecular ion peak

      
       corresponding to the isotope pattern of a molecule with two chlorine atoms.
      
    • Calculated MW: C₂₁H₁₃Cl₂NS ≈ 382.3 g/mol .

    • Isotope Pattern: Distinctive M, M+2, M+4 pattern due to Cl₂.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3709841, 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline. Retrieved from [Link][2]

  • Tseng, C-H., et al. (2019). Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages.[3] Molecules, 24(6), 1162.[3] (Demonstrates general synthesis of 2-substituted-3-arylquinolines). Retrieved from [Link]

  • Al-Omary, F.A.M., et al. (2019). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones... (Provides analogous protocols for S-arylation in nitrogen heterocycles). Retrieved from [Link]

Sources

Application

reaction conditions for C-S coupling in 3-phenylquinoline derivatives

Application Note: Strategic C-S Bond Formation in 3-Phenylquinoline Derivatives Executive Summary & Strategic Rationale The 3-phenylquinoline scaffold is a privileged structure in medicinal chemistry, serving as a core p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C-S Bond Formation in 3-Phenylquinoline Derivatives

Executive Summary & Strategic Rationale

The 3-phenylquinoline scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antimalarial agents, anti-inflammatory drugs, and recently identified p53 transcriptional antagonists (e.g., PQ1). The introduction of a sulfur moiety (thioether or sulfone) is a critical optimization strategy to modulate lipophilicity (


), metabolic stability, and target binding affinity.

However, C-S coupling on this scaffold presents specific challenges:

  • Catalyst Poisoning: The high affinity of sulfur for transition metals (Pd, Cu) can deactivate catalysts.[1]

  • Steric Bulk: The biaryl rotation at the C3 position creates a sterically demanding environment, particularly for ortho-substitutions.

  • N-Coordination: The quinoline nitrogen can competitively bind to the metal center, requiring specific ligand strategies.

This guide provides three validated protocols to overcome these barriers, ranging from robust copper-catalysis to high-turnover palladium systems and green metal-free approaches.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, select the methodology based on your substrate's halogen handle and available resources.

DecisionTree Start Start: Substrate Analysis Halogen What is the Leaving Group (X)? Start->Halogen Iodide Aryl Iodide (Ar-I) Halogen->Iodide Bromide Aryl Bromide (Ar-Br) Halogen->Bromide Chloride Aryl Chloride (Ar-Cl) Halogen->Chloride Cost Cost/Toxicity Constraints? Iodide->Cost MethodC Method C: Metal-Free (Green, Specific Substrates) Iodide->MethodC If Electron Deficient Bromide->Cost MethodB Method B: Pd-Catalyzed (High Activity, High Cost) Chloride->MethodB Requires Pd-PEPPSI or Buchwald Ligands MethodA Method A: Cu-Catalyzed (Robust, Low Cost) Cost->MethodA Budget/Green Focus Cost->MethodB Speed/Complexity Focus

Figure 1: Strategic decision tree for selecting C-S coupling conditions based on substrate reactivity and project constraints.

Method A: Copper-Catalyzed Cross-Coupling (The "Workhorse")

This is the preferred method for scale-up due to the low cost of copper and high tolerance for functional groups. It utilizes a Cu(I) source and requires a ligand to stabilize the intermediate and prevent aggregation.

Mechanism: The reaction proceeds via an Ullmann-type mechanism involving oxidative addition of the aryl halide to a Cu(I)-thiolate species, followed by reductive elimination.

Protocol:

  • Substrate: 3-(4-iodophenyl)quinoline or 4-iodo-3-phenylquinoline.

  • Reagents:

    • Catalyst: CuI (10 mol%)

    • Ligand: 1,10-Phenanthroline (20 mol%) or L-Proline (20 mol%)

    • Base:

      
       (2.0 equiv)
      
    • Solvent: DMSO or DMF (Degassed)

    • Nucleophile: Thiophenol / Alkyl thiol (1.2 equiv)

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon flow, add CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol), and

    
     (276 mg, 2.0 mmol) to a screw-cap vial.
    
  • Solubilize: Add the 3-phenylquinoline derivative (1.0 mmol) dissolved in DMSO (3 mL). Note: DMSO is critical here to solubilize the hydrophobic phenylquinoline core.

  • Initiate: Add the thiol (1.2 mmol) last via syringe.

  • Heat: Seal and heat to 110°C for 12–24 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMSO. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: If the reaction turns black and stalls, catalyst aggregation has occurred. Increase ligand loading to 30 mol% or switch to Method B.

Method B: Palladium-Catalyzed Coupling (High-Performance)

Required for aryl chlorides or when the 3-phenylquinoline scaffold contains sensitive groups that cannot withstand the high temperatures of Method A.

Mechanism: Pd-catalyzed C-S coupling relies on the reductive elimination of the C-S bond. The challenge is the formation of stable Pd(II)-thiolate resting states (off-cycle species). We use Josiphos or Xantphos ligands, which have a large bite angle and enforce reductive elimination.

PdCycle Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (3-PQ) LigEx Ligand Exchange (Ar-Pd-SR) OxAdd->LigEx + HSR / Base RedElim Reductive Elimination (Product Release) LigEx->RedElim Rate Limiting OffCycle OFF-CYCLE Pd(SR)2 (Resting State) LigEx->OffCycle Catalyst Poisoning RedElim->Pd0

Figure 2: Pd-Catalytic cycle highlighting the risk of off-cycle thiolate resting states.

Protocol:

  • Catalyst:

    
     (2.5 mol%) or Pd(OAc)2 (5 mol%)
    
  • Ligand: Xantphos (5 mol%) — High bite angle promotes reductive elimination.

  • Base: DIPEA (2.0 equiv) or

    
    
    
  • Solvent: 1,4-Dioxane (Reflux)

Step-by-Step Workflow:

  • Pre-complexation: Mix

    
     and Xantphos in Dioxane under Argon for 10 mins to form the active catalyst.
    
  • Addition: Add the chloro-3-phenylquinoline substrate (1.0 mmol) and base.

  • Reaction: Add thiol (1.1 equiv) and reflux (100°C) for 4–8 hours.

  • Note: This reaction is often faster than Cu-catalysis. Monitor by TLC every hour.

Troubleshooting & Optimization Matrix

ProblemProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Pd-PEPPSI-IPr catalyst (highly resistant to sulfur).
Starting Material Remains Poor SolubilityThe 3-phenylquinoline core is lipophilic. Switch solvent to 1:1 Toluene/DMF .
Homocoupling (Ar-S-S-Ar) Oxidation of ThiolDegas solvents rigorously (Freeze-Pump-Thaw). Add reducing agent (Zn dust, 10 mol%).
Product Trapped in Metal N-CoordinationAdd EDTA or Diamine wash during workup to sequester Cu/Pd.

Safety & Odor Control Protocol

Hazard: Thiols are potent sensory irritants and can be toxic.

  • Quenching: Treat all glassware and waste with 10% Bleach (NaOCl) solution immediately after use. This oxidizes residual thiols to odorless sulfonates.

  • Ventilation: All weighing and transfers must occur in a functioning fume hood.

  • Waste: Segregate heavy metal waste (Cu/Pd) from general organic waste.

References

  • Copper Single-Atom Catalysts: Zhang, X., et al.[2] "Copper Single-Atom Catalyst for Efficient C–S Coupling in Thioether Synthesis." Angew. Chem. Int. Ed., 2025.[2] [Link]

  • Ligand-Free Copper Protocols: Sperotto, E., et al. "Ligand-Free Copper-Catalyzed C−S Coupling of Aryl Iodides and Thiols." J. Org.[1][3] Chem., 2008. [Link]

  • Palladium-Catalyzed Mechanisms: Fernández-Rodríguez, M. A., et al. "Pd-catalyzed C-S coupling: Mechanistic insights." J. Am. Chem. Soc., 2010. [Link]

  • Photoinduced/Green Methods: Uyeda, C., et al. "Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer."[4] J. Am. Chem. Soc., 2013.[4] [Link]

  • 3-Phenylquinoline Bioactivity (PQ1): Wu, X., et al.[5][6] "Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity."[5][6] ACS Omega, 2022.[5] [Link]

Sources

Method

Application Notes &amp; Protocols: Crystallization of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis, purification, and solid-state characterization of quinoline-based compounds. Abstract: This document provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis, purification, and solid-state characterization of quinoline-based compounds.

Abstract: This document provides a comprehensive guide to the crystallization of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline, a molecule of interest in medicinal chemistry and materials science. The purity and crystalline form of active pharmaceutical ingredients (APIs) and advanced materials are critical determinants of their performance, bioavailability, and stability.[1] This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, enabling researchers to rationally design and troubleshoot experiments. We present four field-proven protocols—Slow Evaporation, Slow Cooling, Vapor Diffusion, and Anti-Solvent Layering—each tailored to yield high-quality crystalline material suitable for a range of downstream applications, including X-ray diffraction analysis.

Foundational Principles: The Path to a Crystalline State

Crystallization is a thermodynamic process driven by the establishment of a supersaturated state, from which a solute can transition from the disordered solution phase to an ordered, crystalline solid phase.[2][3] The quality of the resulting crystals—their size, purity, and morphology—is dictated by the rate at which this supersaturation is achieved and the subsequent growth process.[4] Rapid precipitation often leads to amorphous solids or small, impure microcrystals, whereas slow, controlled approaches allow for the selective incorporation of the target molecule into a growing lattice, excluding impurities.[5]

For a molecule like 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline (Molecular Formula: C₂₁H₁₃Cl₂NS), its large, rigid, and aromatic structure suggests a propensity to form stable crystal lattices, provided the appropriate conditions are met.[6] However, its poor aqueous solubility is a given, necessitating the use of organic solvents. The primary challenge, and the key to success, lies in the systematic selection of a solvent or solvent system that allows for the gentle inducement of supersaturation.[7]

The Critical First Step: Solubility Profiling

Before attempting any crystallization method, a thorough solubility profile must be established. This empirical step provides the foundational data needed to select the appropriate technique.

Protocol: Small-Scale Solubility Screening

  • Preparation: Aliquot approximately 2-5 mg of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline into several small, clean vials (e.g., 1-dram vials).

  • Solvent Selection: Choose a diverse range of common laboratory solvents. A suggested starting panel is provided in the table below.

  • Room Temperature (RT) Assessment: To each vial, add the selected solvent dropwise (e.g., in 50 µL increments) while stirring or sonicating. Record the volume of solvent required to fully dissolve the compound at ambient temperature.

  • Elevated Temperature Assessment: For solvents in which the compound is poorly soluble at RT, gently warm the vial (e.g., to 40-60°C) and continue adding solvent to determine the volume needed for dissolution.

  • Analysis: Categorize the solvents based on the results:

    • Poor Solvents: Compound is insoluble or sparingly soluble even when heated. These are potential anti-solvents.

    • Moderate Solvents: Compound dissolves completely in a reasonable volume (e.g., 0.5-2 mL) at room temperature. These are ideal for slow evaporation.[8]

    • Good Solvents: Compound is highly soluble at room temperature or dissolves readily in a minimal volume when heated, with significantly lower solubility upon cooling. These are candidates for slow cooling and as the "good" solvent in diffusion/layering methods.[9]

Solvent CategoryExamplesPotential Use Case
Non-Polar Hexane, Cyclohexane, HeptaneAnti-Solvent
Aromatic Toluene, XyleneSlow Cooling
Chlorinated Dichloromethane (DCM), ChloroformSlow Evaporation, Vapor Diffusion (Good Solvent)
Ethers Diethyl Ether, Tetrahydrofuran (THF)Anti-Solvent, Vapor Diffusion
Esters Ethyl AcetateSlow Cooling, Slow Evaporation
Ketones AcetonePotential for mixed-solvent systems
Alcohols Methanol, Ethanol, IsopropanolSlow Cooling, Potential Anti-Solvent

Crystallization Methodologies & Protocols

Based on the solubility profile, one or more of the following methods can be employed. It is often beneficial to run multiple small-scale experiments in parallel to identify the optimal conditions.[8]

Method 1: Slow Evaporation

This technique is among the simplest and is particularly effective for producing high-quality single crystals from thermally stable compounds.[1][10] It relies on the gradual removal of a moderately volatile solvent, which slowly increases the solute concentration to the point of supersaturation, initiating nucleation and growth.[3]

Causality: This method is chosen when a solvent is identified in which the compound has moderate solubility at room temperature. The slow rate of evaporation ensures that crystal growth proceeds near equilibrium, which is conducive to forming large, well-ordered crystals.[11]

Protocol: Slow Evaporation from a Saturated Solution

  • Solution Preparation: Dissolve 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline in a suitable "moderate" solvent (e.g., Dichloromethane, Chloroform, or Ethyl Acetate) to achieve a near-saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as uncontrolled nucleation sites.[9]

  • Setup: Place the vial in a location free from vibrations and temperature fluctuations.[7] Cover the vial with parafilm and puncture it with 1-3 small holes using a needle. The number and size of the holes control the evaporation rate.

  • Incubation: Allow the solvent to evaporate over several days to weeks.[8] Avoid the temptation to disturb the vial during this period.

  • Harvesting: Once suitable crystals have formed and most of the solvent has evaporated, carefully decant the remaining mother liquor. Wash the crystals gently with a small amount of a "poor" solvent (e.g., hexane) to remove residual impurities and dry them under a gentle stream of air or nitrogen.

Workflow: Slow Evaporation

slow_evaporation cluster_prep Preparation cluster_growth Growth Phase cluster_harvest Harvesting A Dissolve Compound in Moderate Solvent B Filter Solution (0.22 µm) A->B Near Saturation C Cover Vial & Puncture Holes B->C D Incubate in Quiet Environment C->D Controlled Evaporation E Decant Mother Liquor D->E Crystals Formed F Wash & Dry Crystals E->F Purification

Caption: Workflow for the Slow Evaporation crystallization method.

Method 2: Slow Cooling (Thermal Gradient)

This classic recrystallization technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[5] By dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly, the solution becomes supersaturated, leading to crystallization.

Causality: The key to this method is controlling the cooling rate. Slow cooling keeps the system within the "metastable zone," where nucleation is limited and existing crystals can grow larger, rather than crashing out as a fine powder.[3][4] Insulating the crystallization vessel is a simple but effective way to achieve this.[5]

Protocol: Crystallization by Slow Cooling

  • Solution Preparation: In a clean flask, add the compound and a minimal amount of a suitable "good" solvent (e.g., Toluene, Ethanol, Ethyl Acetate).

  • Dissolution: Gently heat the mixture (e.g., in a water bath) with stirring until all the solid has just dissolved. Avoid boiling for extended periods. If necessary, add a few more drops of solvent to achieve full dissolution.

  • Setup for Slow Cooling: Cap the flask and immediately place it into an insulated container (e.g., a Dewar flask filled with warm water or a beaker wrapped in glass wool or cotton) to slow the rate of cooling.[10]

  • Incubation: Allow the setup to cool undisturbed to room temperature over several hours. For compounds that remain soluble at room temperature, the vessel can then be transferred to a refrigerator (4°C) or freezer (-20°C) to maximize yield.[10]

  • Harvesting: Isolate the crystals by vacuum filtration. Wash the collected crystals with a small amount of the cold crystallization solvent to remove the impurity-laden mother liquor. Dry the crystals under vacuum.

Workflow: Slow Cooling

slow_cooling cluster_prep Preparation cluster_growth Growth Phase cluster_harvest Harvesting A Dissolve Compound in Min. Hot Solvent B Ensure Complete Dissolution A->B Saturated Solution C Place in Insulated Container B->C D Cool Undisturbed to RT / Low Temp C->D Gradual Temp Drop E Vacuum Filter Crystals D->E Crystals Precipitate F Wash with Cold Solvent & Dry E->F Isolation

Caption: Workflow for the Slow Cooling crystallization method.

Method 3: Vapor Diffusion

Vapor diffusion is a gentle and highly controlled method, excellent for obtaining high-quality single crystals from small amounts of material.[1][9] The principle involves the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound in a "good" solvent. This gradually reduces the solubility of the compound, leading to crystallization.[12][13]

Causality: This technique is powerful because it establishes supersaturation extremely slowly, preventing the rapid precipitation that can occur with direct mixing of solvents. The choice of solvents is critical: the anti-solvent must be more volatile than the good solvent.[7][9]

Protocol: Vial-in-Vial Vapor Diffusion

  • Solution Preparation: Dissolve the compound (5-10 mg) in a "good" solvent (e.g., Dichloromethane) in a small, narrow vial (e.g., 0.5-dram). Do not fill more than halfway.

  • Setup: Place this small, uncapped vial inside a larger vial or jar (e.g., a 20 mL scintillation vial).

  • Anti-Solvent Addition: Carefully add a volume (e.g., 2-4 mL) of a volatile "anti-solvent" (e.g., Hexane, Diethyl Ether) to the outer vial, ensuring the liquid level is below the top of the inner vial.

  • Sealing and Incubation: Tightly seal the outer vial. The vapor of the anti-solvent will slowly diffuse into the inner vial's solution.

  • Observation and Harvesting: Place the setup in a stable location. Crystals should form in the inner vial over a period of days to weeks. Once growth is complete, carefully remove the inner vial, decant the solvent, and dry the crystals.

Workflow: Vapor Diffusion

vapor_diffusion cluster_prep Preparation cluster_growth Growth Phase cluster_harvest Harvesting A Dissolve Compound in 'Good' Solvent (Inner Vial) B Place Inner Vial in Larger Outer Vial A->B C Add 'Anti-Solvent' to Outer Vial B->C D Seal Outer Vial C->D E Incubate Undisturbed D->E Anti-Solvent Vapor Diffuses into Solution F Remove Inner Vial E->F Crystals Form in Inner Vial G Decant Solvent & Dry Crystals F->G

Caption: Workflow for the Vapor Diffusion crystallization method.

Method 4: Anti-Solvent Layering (Liquid-Liquid Diffusion)

Similar in principle to vapor diffusion, this method involves creating a distinct interface between a solution of the compound and an anti-solvent.[8] Slow diffusion across this interface leads to a localized zone of supersaturation where crystals can form.

Causality: This method is effective when the "good" solvent and "anti-solvent" are miscible but have different densities, allowing for the formation of a stable layer.[10] The rate of diffusion, and thus crystallization, is governed by how carefully the layers are created and the absence of mechanical agitation.

Protocol: Crystallization by Solvent Layering

  • Solution Preparation: Prepare a concentrated solution of the compound in a dense "good" solvent (e.g., Dichloromethane or Chloroform) in a narrow container, such as a test tube or an NMR tube.

  • Layering: Select a less dense, miscible "anti-solvent" (e.g., Hexane, Diethyl Ether, or Ethanol).[8] Tilt the tube and very carefully and slowly add the anti-solvent down the side of the tube using a pipette or syringe to form a distinct layer on top of the compound solution.

  • Incubation: Cap the tube and let it stand completely undisturbed.

  • Observation and Harvesting: Crystals will typically form at the interface of the two solvents over hours or days. Once a sufficient crop of crystals has grown, carefully remove the supernatant with a pipette and wash and dry the remaining crystals.

Workflow: Anti-Solvent Layering

solvent_layering cluster_prep Preparation cluster_growth Growth Phase cluster_harvest Harvesting A Prepare Concentrated Solution in Dense 'Good' Solvent B Carefully Layer Less Dense 'Anti-Solvent' on Top A->B Create Interface C Seal Tube B->C D Incubate Without Vibration C->D Slow Diffusion Across Interface E Remove Supernatant D->E Crystals Form at Interface F Wash & Dry Crystals E->F

Caption: Workflow for the Anti-Solvent Layering method.

Summary and Troubleshooting

The successful crystallization of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline is an iterative process. Starting with a thorough solubility screen is non-negotiable and will guide the selection of the most promising method.

MethodPrincipleBest ForCommon Issues & Solutions
Slow Evaporation Gradual increase in concentration via solvent removal.High-quality single crystals; thermally stable compounds.Oiling Out: Solution is too concentrated or solvent is too "good". Try a more dilute solution or a less effective solvent.[9]
Slow Cooling Decreased solubility at lower temperatures.High yield purification; compounds with temp-dependent solubility.Crash Precipitation (Powder): Cooling is too rapid. Use an insulated container to slow the cooling rate.[5]
Vapor Diffusion Slow introduction of an anti-solvent via vapor phase.Small quantities; high-quality single crystals.No Crystals Form: Diffusion is too slow or solution is too dilute. Try a more volatile anti-solvent or a more concentrated solution.
Anti-Solvent Layering Slow mixing of solvent and anti-solvent via diffusion.Compounds sensitive to temperature changes.Mixing of Layers: Layers were not added carefully. Re-attempt, adding the anti-solvent very slowly down the side of the tilted tube.

References

  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • JoVE. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods.
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization.
  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization.
  • University of Washington. (2006). Crystallisation Techniques.
  • (n.d.). Guide for crystallization.
  • (n.d.). Slow Evaporation Method.
  • IMSERC. (n.d.). crystallography-crystallization-guide.pdf.
  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION.
  • Wood, J. L. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Clarke, C. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • (n.d.). Crystallization of Organic Compounds.
  • PubChem. (n.d.). 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline.

Sources

Application

Topic: A Systematic Approach to Solvent Selection for Dissolving 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The selection of an appropriate solvent is a critical first step in the successful handling and application of novel chemical e...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of an appropriate solvent is a critical first step in the successful handling and application of novel chemical entities in research and drug development. This document provides a comprehensive guide and a systematic protocol for identifying suitable solvents for 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline (C₂₁H₁₃Cl₂NS), a complex heterocyclic compound. By analyzing the physicochemical characteristics of the molecule, we establish a theoretical framework for predicting solubility. This is followed by a detailed, tiered experimental protocol for qualitative and quantitative solubility screening. The causality behind solvent choices is explained to empower researchers to adapt these principles to other poorly soluble compounds.

Introduction: The Critical Role of Solvent Selection

2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline is a molecule characterized by a large, rigid, and highly aromatic scaffold. Such compounds frequently exhibit poor solubility in common solvents, posing significant challenges for a variety of downstream applications, including chemical synthesis, purification, biological screening, and formulation development.[1][2] An improper solvent can lead to inaccurate dosing in assays, failed reactions, or misleading structure-activity relationship (SAR) data.[3] Therefore, a methodical and informed approach to solvent selection is not merely a preliminary step but a cornerstone of reliable and reproducible scientific outcomes. This guide provides the theoretical basis and practical steps to navigate this challenge effectively.

Physicochemical Profile of the Target Compound

A molecule's structure dictates its solubility. The principle of "like dissolves like" is the guiding tenet, meaning solvents with intermolecular forces similar to the solute are most effective.[4]

Molecular Structure: C₂₁H₁₃Cl₂NS[5]

  • Quinoline Core: A heterocyclic aromatic ring containing a nitrogen atom. This nitrogen is weakly basic and can be protonated under acidic conditions, which can enhance solubility in polar protic solvents.[6][7]

  • Aromatic Systems: The presence of three aromatic rings (quinoline, phenyl, and dichlorophenyl) makes the molecule predominantly non-polar and hydrophobic. These large, flat surfaces are prone to π-π stacking interactions.

  • Key Functional Groups:

    • Thioether (-S-): Contributes minor polarity.

    • Dichloro- substitution: The chlorine atoms add polarity and increase the molecular weight.

    • Hydrogen Bonding: The molecule has no hydrogen bond donors and only weak hydrogen bond acceptors (the quinoline nitrogen and sulfur atom).

Predicted Solubility Behavior: Given its large, hydrophobic character and lack of strong hydrogen bonding capabilities, 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline is predicted to be:

  • Insoluble in highly polar protic solvents like water.[8][9]

  • Sparingly soluble in short-chain alcohols like methanol and ethanol.

  • More soluble in solvents that can engage with its features:

    • Polar aprotic solvents (e.g., DMSO, DMF, THF) are excellent candidates due to their ability to dissolve a wide range of organic molecules.[3][10]

    • Chlorinated solvents (e.g., Dichloromethane, Chloroform) are likely to be effective due to similar polarity.

    • Aromatic solvents (e.g., Toluene) may also be effective due to favorable π-π interactions.

A Systematic Protocol for Solubility Screening

This section details a tiered experimental workflow to efficiently screen and identify optimal solvents. The process begins with a qualitative assessment, followed by a more rigorous quantitative analysis for the most promising candidates.

Experimental Workflow for Solvent Screening

The following diagram illustrates the decision-making process for systematically testing potential solvents.

G Figure 1: Systematic Workflow for Solubility Screening start_node Start: Weigh 1-2 mg of Compound into a 1.5 mL vial process_node_style process_node_style decision_node_style decision_node_style result_node_style result_node_style fail_node_style fail_node_style note_node_style note_node_style start Start: Weigh ~1 mg of Compound into a glass vial add_solvent Add 100 µL of test solvent start->add_solvent vortex Vortex vigorously for 60 seconds at Room Temperature (RT) add_solvent->vortex check1 Visually Clear Solution? vortex->check1 check3 Visually Clear Solution? vortex->check3 heat Heat gently (40-50°C) for 5-10 min (Use caution with volatile solvents) check1->heat No soluble_high Result: High Solubility (>10 mg/mL) check1->soluble_high Yes check2 Visually Clear Solution? heat->check2 add_more Add another 100 µL solvent (Total volume: 200 µL) check2->add_more No check2->soluble_high Yes note_temp Note temperature dependence check2->note_temp add_more->vortex soluble_medium Result: Moderate Solubility (5-10 mg/mL) check3->soluble_medium Yes insoluble Result: Insoluble / Poor Select new solvent check3->insoluble No soluble_low Result: Low Solubility (<5 mg/mL) note_temp->soluble_high

Caption: Systematic workflow for the qualitative assessment of compound solubility.

Step-by-Step Protocol for Qualitative Screening

Objective: To rapidly categorize solvents as providing high, moderate, low, or poor solubility.

Materials:

  • 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline

  • Analytical balance (± 0.1 mg)

  • Glass vials (e.g., 1.5 mL or 4 mL) with caps

  • Calibrated micropipettes

  • Vortex mixer

  • Heating block or water bath

  • A selection of solvents (see Table 1)

Procedure:

  • Preparation: Accurately weigh approximately 1.0 mg of the compound into a clean, dry glass vial. Record the exact mass.

  • Initial Solvent Addition: Add 100 µL of the first test solvent to the vial. This creates an initial target concentration of 10 mg/mL.[11]

  • Mixing at Room Temperature: Cap the vial securely and vortex vigorously for 60 seconds. Visually inspect the solution against a dark background.

    • If the solution is completely clear with no visible particles, the compound is highly soluble (>10 mg/mL). Proceed to quantitative analysis if needed.

  • Heating: If the solid is not fully dissolved, place the vial in a heating block or water bath set to 40-50°C for 5-10 minutes. Caution: Ensure adequate ventilation and be mindful of the solvent's boiling point. After heating, vortex again and inspect.

    • If the solution becomes clear, the compound is soluble with gentle heating. Note this temperature dependence.

  • Incremental Solvent Addition: If the solid persists, add another 100 µL of the solvent (total volume 200 µL, target concentration 5 mg/mL). Vortex for 60 seconds.

    • If the solution is now clear, the compound has moderate solubility (in the 5-10 mg/mL range).

  • Final Assessment: If solid material remains after 200 µL of solvent (and heating), the compound is classified as having low or poor solubility in that solvent.[12]

  • Documentation: Record all observations systematically for each solvent tested.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine a precise solubility value (e.g., in mg/mL or µg/mL) for promising solvents.

Procedure:

  • Prepare a Saturated Solution: Add an excess amount of the compound (e.g., 5-10 mg) to a known volume of solvent (e.g., 1.0 mL) in a sealed vial.

  • Equilibrate: Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

  • Separate Solid from Solution: Centrifuge the vial to pellet the excess, undissolved solid.

  • Isolate Supernatant: Carefully withdraw a precise volume of the clear supernatant (e.g., 500 µL) without disturbing the solid pellet.

  • Evaporate Solvent: Transfer the supernatant to a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

  • Calculate Solubility: Weigh the vial containing the dried solute. The difference between the final and initial vial weights gives the mass of the dissolved compound. Calculate the solubility using the formula:

    • Solubility (mg/mL) = Mass of dried solute (mg) / Volume of supernatant taken (mL)

Data Interpretation and Solvent System Optimization

The results from the screening protocol should be compiled to guide the final solvent selection.

Solvent Screening Data Table

Use the following table to organize experimental findings. The "Predicted Solubility" is based on the theoretical analysis in Section 2.

Solvent Class Polarity Index Boiling Point (°C) Predicted Solubility Experimental Observations (Qualitative)
HexaneNon-polar0.169Poor
TolueneAromatic2.4111Medium
Dichloromethane (DCM)Chlorinated3.140High
ChloroformChlorinated4.161High
Tetrahydrofuran (THF)Polar Aprotic4.066High
Ethyl AcetatePolar Aprotic4.477Medium
AcetonePolar Aprotic5.156Medium-Low
Dimethylformamide (DMF)Polar Aprotic6.4153High
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2189High
EthanolPolar Protic4.378Low
MethanolPolar Protic5.165Low
WaterPolar Protic10.2100Poor
Optimization with Co-Solvent Systems

For applications requiring high aqueous compatibility, such as biological assays, a co-solvent strategy is often necessary.[3][14] The most common approach involves creating a high-concentration stock solution in a strong organic solvent (like DMSO) and then diluting it into the aqueous buffer or media.

Key Considerations:

  • Precipitation upon Dilution: Always check for precipitation when diluting the stock solution into the final aqueous matrix. Add the stock solution to a vortexing volume of the diluent to minimize localized high concentrations.[3]

  • Solvent Tolerance: Ensure the final concentration of the organic solvent is below the tolerance limit for the specific assay or cell line to avoid vehicle-induced toxicity or artifacts.[3]

Recommendations and Conclusion

Based on the physicochemical analysis of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline, the most promising solvents for achieving high solubility are polar aprotic solvents and chlorinated solvents .

Primary Recommendations:

  • For General Laboratory Use & Stock Solutions: Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM) are the top candidates. DMSO is an excellent choice for preparing high-concentration stock solutions for biological screening due to its strong solubilizing power and miscibility with water.[1] DCM is ideal for synthetic workups and purification via chromatography.

  • For NMR Spectroscopy: Deuterated chloroform (CDCl₃) or deuterated DMSO (DMSO-d₆) should be tested.

  • For Chemical Reactions: Tetrahydrofuran (THF) and Dichloromethane (DCM) are excellent starting points due to their relatively low boiling points and ability to dissolve the compound.

By employing the systematic screening protocol outlined in this guide, researchers can efficiently and confidently identify the optimal solvent system, ensuring the integrity and success of their subsequent experiments.

References

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Google Scholar.
  • Overcoming poor solubility of quinoline deriv
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC.
  • 2-(2-quinolyl)quinoline - Solubility of Things. (n.d.). Solubility of Things.
  • Benzo[f]quinoline - Solubility of Things. (n.d.). Solubility of Things.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. (2026). Solarbio.
  • Solubility test for Organic Compounds. (2024). Google Search.
  • How to Improve the Bioavailability of Poorly Water-Soluble Compounds?. (2024). WuXi AppTec.
  • Quinoline. (n.d.). Wikipedia.
  • How can you determine the solubility of organic compounds?. (2017). Quora.
  • Solubility of Organic Compounds. (n.d.). Chemistry Steps.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Google Search.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline. (n.d.). PubChem.
  • Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs. (n.d.). MDPI.

Sources

Method

reagents required for synthesizing 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline

) synthesis of the target quinoline thioether. Executive Summary & Retrosynthetic Logic The target molecule, 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline , is a functionalized quinoline derivative often explored in...

Author: BenchChem Technical Support Team. Date: February 2026


) synthesis of the target quinoline thioether.

Executive Summary & Retrosynthetic Logic

The target molecule, 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline , is a functionalized quinoline derivative often explored in medicinal chemistry for antitubercular and antimicrobial properties. The synthesis relies on the formation of a C–S bond at the electron-deficient C2 position of the quinoline ring.

The most robust synthetic route is a Nucleophilic Aromatic Substitution (


) , where the chlorine atom of 2-chloro-3-phenylquinoline  is displaced by the thiolate anion generated from 2,5-dichlorobenzenethiol .
Reaction Scheme

The following diagram illustrates the reaction pathway and the transition state logic.

ReactionScheme SM1 2-Chloro-3-phenylquinoline (Electrophile) Complex Meisenheimer-like Transition State SM1->Complex + Heat/DMF SM2 2,5-Dichlorobenzenethiol (Nucleophile) Base Base (K2CO3) Deprotonation SM2->Base Thiol activation Base->Complex Thiolate attack at C2 Product TARGET: 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline Complex->Product - Cl (Leaving Group) Byproduct Byproducts: KCl, CO2, H2O Complex->Byproduct

Figure 1: Mechanistic pathway for the S_NAr coupling of the thiophenol to the chloroquinoline core.

Critical Reagents & Equipment

The success of this synthesis depends on the strict exclusion of water (to prevent hydrolysis of the chloroquinoline back to the quinolone) and the prevention of thiol oxidation (disulfide formation).

Table 1: Reagents and Materials
ReagentCAS No. (Rep.)RoleGrade/SpecRational & Insight
2-Chloro-3-phenylquinoline 22433-85-8Substrate (Electrophile)>97% PurityThe C2-Cl bond is activated by the ring nitrogen. Note: If synthesizing in-house, ensure removal of POCl₃ traces.
2,5-Dichlorobenzenethiol 5858-18-4Reagent (Nucleophile)>97%Prone to oxidation. If the solid is yellow/crusty, recrystallize or sublime before use to remove disulfides.
Potassium Carbonate (

)
584-08-7BaseAnhydrous, GranularMild enough to deprotonate the thiol (

) without degrading the quinoline ring. Must be anhydrous.
N,N-Dimethylformamide (DMF) 68-12-2SolventAnhydrous (99.8%)High dielectric constant promotes the polar transition state of

. Alternative: DMSO.[1]
Nitrogen (

) or Argon
7727-37-9Inert AtmosphereUHP GradeEssential to prevent oxidative dimerization of the thiol into bis(2,5-dichlorophenyl)disulfide.
Ethyl Acetate / Hexanes 141-78-6 / 110-54-3Workup/PurificationACS GradeStandard biphasic extraction and recrystallization solvents.
Table 2: Equipment Requirements
  • Reaction Vessel: 2-neck or 3-neck round bottom flask (flame-dried).

  • Temperature Control: Oil bath with magnetic stirrer (Target temp: 80–100°C).

  • Odor Control: Bleach trap (Sodium hypochlorite solution) connected to the vacuum/vent line to neutralize escaping thiol vapors.

Detailed Experimental Protocol

Phase A: Preparation (Safety & Setup)

WARNING: Thiophenols are highly malodorous and toxic. All operations must be performed in a functioning fume hood. Glassware contacting the thiol should be soaked in a dilute bleach solution immediately after use to oxidize sulfur residues.

  • Drying: Flame-dry a 50 mL 2-neck round bottom flask and cool under a stream of dry Nitrogen.

  • Solvent Prep: If anhydrous DMF is not available from a bottle with a septum, dry DMF over 4Å molecular sieves for 24 hours prior to use.

Phase B: Coupling Reaction ( )
  • Charging the Vessel:

    • Add 2,5-Dichlorobenzenethiol (1.1 equivalents, e.g., 197 mg for a 1 mmol scale).

    • Add Potassium Carbonate (2.0 equivalents, e.g., 276 mg).

    • Add Anhydrous DMF (5 mL per mmol of substrate).

  • Activation:

    • Stir the mixture at room temperature for 15 minutes under Nitrogen. Observation: The mixture may turn slightly yellow as the thiolate anion forms.

  • Addition of Electrophile:

    • Add 2-Chloro-3-phenylquinoline (1.0 equivalent, e.g., 240 mg).

  • Reaction:

    • Heat the mixture to 90°C .

    • Monitor via TLC (System: 10% Ethyl Acetate in Hexanes).

    • Endpoint: The starting quinoline (

      
      ) should disappear, replaced by the product (
      
      
      
      ). Typical time: 2 to 4 hours .
  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into Ice-Cold Water (50 mL) with vigorous stirring.

    • Result: The hydrophobic product should precipitate as a solid.

Phase C: Workup and Purification
  • Filtration (Preferred for Solids):

    • If a distinct precipitate forms, filter via a Buchner funnel.[2]

    • Wash the cake with copious water to remove DMF and inorganic salts (

      
      ).
      
    • Wash with a small amount of cold hexanes to remove unreacted thiol.

  • Extraction (If Oiling Occurs):

    • Extract the aqueous mixture with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL) and Water (
      
      
      
      mL) to remove DMF.
    • Dry over Anhydrous Sodium Sulfate (

      
      ).
      
    • Concentrate in vacuo.[2]

  • Recrystallization:

    • Dissolve the crude solid in minimal boiling Ethanol or Acetonitrile .

    • Allow to cool slowly to room temperature, then to 4°C.

    • Collect crystals.[3]

Analytical Validation

To ensure the protocol generated the correct molecule, compare spectral data against these expected parameters:

  • ¹H NMR (400 MHz, DMSO-

    
    ): 
    
    • Look for the Singlet at

      
       8.2–8.5 ppm : This corresponds to the H4 proton of the quinoline ring (the proton isolated on the pyridine-like ring).
      
    • Multiplets at

      
       7.3–7.6 ppm : Integration should account for the 3-phenyl group and the quinoline backbone.
      
    • Doublets/Singlets at

      
       7.2–7.8 ppm : Distinct pattern for the 2,5-dichlorophenyl ring (1,2,4-substitution pattern).
      
  • Mass Spectrometry (ESI+):

    • Expect a molecular ion

      
       peak at 382/384/386  (due to Cl isotope patterns).
      
    • The isotope pattern is critical: A characteristic cluster indicating two chlorine atoms (9:6:1 intensity ratio roughly).

Workflow Visualization

The following diagram outlines the operational workflow, including decision points for purification.

Workflow Start Start: Reagent Prep (Inert Atmosphere) Mix Mix Thiol + K2CO3 + DMF (Stir 15 min) Start->Mix AddSub Add 2-Chloro-3-phenylquinoline Mix->AddSub Heat Heat to 90°C (2-4 Hours) AddSub->Heat Check TLC Check Heat->Check Check->Heat Incomplete Quench Pour into Ice Water Check->Quench Complete StateCheck Solid Precipitate? Quench->StateCheck Filter Vacuum Filtration (Wash w/ Water & Hexane) StateCheck->Filter Yes Extract Extract w/ EtOAc Dry & Concentrate StateCheck->Extract No (Oily) Recryst Recrystallize (Ethanol/Acetonitrile) Filter->Recryst Extract->Recryst Final Pure Product (Characterize) Recryst->Final

Figure 2: Operational workflow for the synthesis and purification of the target thioether.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in DMFUse freshly distilled DMF or store over 4Å sieves. Water competes with the thiol.
Disulfide Byproduct Oxidation of ThiolEnsure

flush is vigorous before heating. Add 5 mol% Triphenylphosphine (

) to reduce disulfides in situ.
Starting Material Remains Low ReactivitySwitch base to Cesium Carbonate (

)
or increase temp to 110°C.
Sticky Gum Product ImpuritiesTriturate the gum with cold diethyl ether or methanol to induce crystallization.

References

  • Standard S_NAr Methodology for Quinolines: Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. [Link]

  • Thioether Synthesis via K2CO3/DMF: Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. "Nucleophilic Aromatic Substitution." Wiley. [Link]

  • Target Molecule Data (PubChem): National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3709841, 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline.[4] [Link][4]

  • Biological Relevance of Quinoline Thioethers: Pansare, D. N., et al. (2018). Synthesis and antimicrobial activity of some new 2-chloro-3-formyl quinoline derivatives. Results in Chemistry. (Contextual grounding for 2-chloro-3-phenylquinoline precursors). [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline

Executive Summary This application note details the optimized protocol for the synthesis of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline , a privileged scaffold in medicinal chemistry often screened for antitubercu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline , a privileged scaffold in medicinal chemistry often screened for antitubercular and anticancer activity.

Traditional thermal synthesis of quinoline thioethers via Nucleophilic Aromatic Substitution (


) often requires prolonged reflux times (12–24 hours) and harsh solvents, leading to thermal degradation and moderate yields. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction time to under 20 minutes while improving purity profiles.

The synthesis proceeds via a robust two-stage workflow:

  • Precursor Activation: Chlorination of 3-phenylquinolin-2(1H)-one (if starting from the lactam).

  • C-S Coupling: Microwave-promoted

    
     of 2-chloro-3-phenylquinoline with 2,5-dichlorobenzenethiol.
    

Retrosynthetic Analysis & Strategy

The target molecule is disassembled at the C2–S bond. The electron-deficient nature of the quinoline ring at the C2 position makes it an ideal candidate for


 displacement, provided a suitable leaving group (chloride) is present.
Diagram 1: Retrosynthetic Disconnection

Retrosynthesis cluster_mech Reaction Type target Target: 2-[(2,5-Cl2-Ph)S]-3-Ph-Quinoline disconnection C-S Disconnection target->disconnection precursor1 Electrophile: 2-Chloro-3-phenylquinoline disconnection->precursor1 precursor2 Nucleophile: 2,5-Dichlorobenzenethiol disconnection->precursor2 mech_label Microwave-Assisted SNAr

Caption: Retrosynthetic breakdown showing the convergent assembly of the quinoline core and the aryl thiol.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of maintaining 20 bar pressure and 300°C.

  • Vial: 10 mL or 30 mL borosilicate glass microwave vial with a crimp/snap cap and PTFE/silicone septum.

  • Reagents:

    • 2-Chloro-3-phenylquinoline (1.0 equiv)

    • 2,5-Dichlorobenzenethiol (1.2 equiv)

    • Potassium Carbonate (

      
      ), anhydrous (2.0 equiv)
      
    • Solvent:

      
      -Dimethylformamide (DMF), anhydrous.[1]
      
Step-by-Step Procedure
Step 1: Reaction Assembly
  • Weigh 2-Chloro-3-phenylquinoline (240 mg, 1.0 mmol) and transfer it to a 10 mL microwave vial.

  • Add 2,5-Dichlorobenzenethiol (215 mg, 1.2 mmol). Note: Thiols are prone to oxidation; ensure the reagent is fresh.

  • Add anhydrous

    
      (276 mg, 2.0 mmol). The base acts as a proton scavenger to generate the more nucleophilic thiolate anion.
    
  • Add a magnetic stir bar and DMF (3.0 mL).

  • Seal the vial with the PTFE septum cap.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters. The "Dynamic" method is preferred to prevent temperature overshoots.

ParameterSettingRationale
Temperature 140 °CSufficient energy to overcome the activation barrier for

without degrading the thiol.
Hold Time 15:00 minOptimized for >98% conversion based on kinetic profiling of 2-chloroquinolines.
Pressure Limit 250 psi (17 bar)Safety cutoff; DMF vapor pressure is low, but thiols can generate pressure.
Power 150 W (Max)Dynamic power modulation to maintain set temperature.
Stirring HighEssential for heterogeneous mixtures (solid base).
Pre-stirring 30 secEnsures homogeneity before irradiation begins.
Step 3: Work-up and Purification
  • Cooling: Allow the reactor to cool the vial to <50°C using compressed air (automatic in most systems).

  • Quenching: Pour the reaction mixture into ice-cold water (30 mL) with vigorous stirring. The product is highly lipophilic and should precipitate immediately.

  • Filtration: Collect the precipitate via vacuum filtration using a sintered glass funnel. Wash the cake with water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

  • Recrystallization (Optional): If purity is <95% by TLC/HPLC, recrystallize from hot Ethanol or an Ethanol/Chloroform mixture.

Expected Data
  • Yield: 85–92% (Typical for MW-assisted

    
    ).
    
  • Appearance: Pale yellow to off-white solid.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Diagnostic peaks include the quinoline C4 proton (singlet, ~8.0–8.2 ppm) and the complex aromatic region (6.8–7.8 ppm) integrating for 12 protons (quinoline + 2 phenyl rings).
  • Mass Spectrometry (ESI+):

    
     calc. for 
    
    
    
    
    
    ; expect characteristic isotope pattern due to two chlorine atoms (
    
    
    ,
    
    
    ,
    
    
    in 9:6:1 ratio).

Mechanistic Insight

The reaction proceeds via a Nucleophilic Aromatic Substitution (


) . The microwave energy facilitates the formation of the Meisenheimer complex, the rate-determining step.
  • Deprotonation:

    
     deprotonates the thiol to form the highly nucleophilic thiolate anion (
    
    
    
    ).
  • Addition: The thiolate attacks the C2 position of the quinoline. The nitrogen atom in the quinoline ring acts as an electron sink, stabilizing the negative charge intermediate (Meisenheimer complex).

  • Elimination: Chloride is ejected, restoring aromaticity and yielding the thioether.

Diagram 2: Reaction Mechanism Pathway

Mechanism step1 1. Deprotonation (Base + Thiol) step2 2. Nucleophilic Attack (Formation of Meisenheimer Complex) step1->step2 MW Irradiation step3 3. Elimination of Cl- (Aromatization) step2->step3 Fast product Final Product: Thioether step3->product

Caption: Step-wise mechanistic flow of the base-mediated SNAr reaction under microwave conditions.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Oxidation of thiol to disulfide.Perform reaction under Nitrogen/Argon atmosphere. Add reducing agent (e.g., TCEP) if necessary.
Incomplete Conversion Insufficient temperature or "Cold Spots".Increase temperature to 160°C. Ensure vigorous stirring to distribute heat in the heterogeneous mixture.
Side Product Formation Hydrolysis of Chloride (to 2-quinolone).Ensure DMF is strictly anhydrous. Water competes as a nucleophile at high temps.
Precipitate is Oily Residual DMF trapped.Re-dissolve in minimal DCM, wash with water, dry over

, and evaporate. Triturate with cold hexanes.

Biological Context & Applications

The 2-(arylthio)quinoline scaffold is a pharmacophore of significant interest.

  • Antitubercular Activity: Analogues in this class have shown inhibition of Mycobacterium tuberculosis H37Rv, likely targeting ATP synthesis [1].

  • Anticancer: 3-Phenylquinolines are known to intercalate DNA or inhibit topoisomerase enzymes. The addition of the bulky dichlorophenylthio group at C2 enhances lipophilicity, potentially improving membrane permeability and binding affinity to hydrophobic pockets of target proteins [2].

References

  • Microwave-Assisted Synthesis of Quinolines. Bentham Science. A comprehensive review of microwave strategies for quinoline construction.

  • Microwave-assisted synthesis of 2-substituted quinolines.National Institutes of Health (PMC). Discusses

    
     and other substitutions on the quinoline core. 
    
  • PubChem Compound Summary: 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline. National Library of Medicine. Structural and chemical property data.

  • Microwave-Assisted Organic Synthesis (MAOS) in Heterocyclic Chemistry. BenchChem Protocols. General protocols for nucleophilic substitution on heterocycles.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline

Topic: 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline Case ID: QUIN-S-2024-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary & Reaction Mechanics User Query: "I am experi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline

Case ID: QUIN-S-2024-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Reaction Mechanics

User Query: "I am experiencing low yields (<40%) and high impurity profiles when synthesizing 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline via standard substitution methods."

Technical Analysis: The synthesis of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline presents a classic case of a sterically and electronically deactivated


 system .
  • Steric Hindrance (The "Orthogonal" Problem): The phenyl group at the C3 position of the quinoline ring is not coplanar with the quinoline core due to steric clash with the C4 proton. This creates a "propeller" twist that significantly shields the C2-Chlorine bond, obstructing the trajectory of incoming nucleophiles.

  • Nucleophile Deactivation: The nucleophile, 2,5-dichlorobenzenethiol , bears two electron-withdrawing chlorine atoms. These reduce the electron density on the sulfur atom, making it a weaker nucleophile compared to unsubstituted thiophenol.

  • The Result: The reaction requires higher activation energy (heat), which unfortunately promotes side reactions like hydrolysis (formation of quinolones) and thiol oxidation (disulfides).

Standard Operating Procedures (SOPs)

Note: These protocols are optimized starting points. Always perform a solvent screen on a 50mg scale before scale-up.

Protocol A: Optimized

(The "Thermal" Route)

Best for: Initial screening, cost-sensitive batches.

ParameterSpecificationRationale
Solvent Anhydrous DMF or NMPHigh dielectric constant stabilizes the Meisenheimer-like transition state.
Base

(2.0 equiv)
The "Cesium Effect": Larger cation radius increases solubility in organic media and creates "naked," more reactive thiolate anions compared to

.
Temperature 100°C - 110°CSufficient energy to overcome the C3-phenyl steric barrier.
Atmosphere Nitrogen/Argon (Strict)Prevents oxidative dimerization of the thiol to bis(2,5-dichlorophenyl)disulfide.
Concentration 0.2 MHigher concentration favors bimolecular kinetics (

).

Step-by-Step:

  • Charge a dried reaction vial with 2-chloro-3-phenylquinoline (1.0 equiv), 2,5-dichlorobenzenethiol (1.1 equiv), and

    
     (2.0 equiv).
    
  • Evacuate and backfill with

    
     (3 cycles).
    
  • Add anhydrous DMF via syringe.

  • Heat to 100°C for 12–16 hours.

  • Workup: Pour into ice-water. If precipitate forms, filter.[1] If oil forms, extract with EtOAc. Crucial: Wash organic layer with 1M NaOH to remove unreacted thiol.

Protocol B: Pd-Catalyzed C-S Coupling (The "High-Performance" Route)

Best for: When Protocol A yields <50% or substrate is valuable. Mechanism: Buchwald-Hartwig Cross-Coupling. This bypasses the steric requirement of


 by using oxidative addition/reductive elimination.
ParameterSpecificationRationale
Catalyst

(2 mol%)
Standard Pd(0) source.
Ligand Xantphos (4 mol%)Large bite angle bis-phosphine ligand known to facilitate reductive elimination of C-S bonds.
Base DIPEA (2.0 equiv)Soluble organic base prevents insolubility issues associated with inorganic salts in dioxane/toluene.
Solvent 1,4-DioxaneCompatible with Pd-catalysis; moderate boiling point (101°C).
Troubleshooting & FAQs

Direct solutions to specific failure modes.

Q1: The reaction stalls at 60% conversion. Adding more thiol doesn't help. Why? Diagnosis: Catalyst deactivation (if using Pd) or Product Inhibition. Fix:

  • For

    
    :  The byproduct is chloride salt.[2] In DMF, high salt concentrations can impede the reaction. Action:  Dilute the reaction mixture by 20% with fresh solvent or switch to NMP (N-Methyl-2-pyrrolidone) which handles salts better.
    
  • For Pd-Cat: Thiolates can poison Palladium catalysts by forming stable bridging complexes. Action: Add the thiol slowly (syringe pump) over 1 hour to keep free thiol concentration low relative to the catalyst.

Q2: I see a major impurity at [M-Cl+OH] (Mass ~221 for the quinoline core). Diagnosis: Hydrolysis. You have made 3-phenyl-2-quinolone. Cause: Trace water in the solvent + high heat + base = conversion of the C-Cl bond to C-OH (tautomerizes to C=O). Fix:

  • Use "Sure-Seal" or freshly distilled anhydrous solvents.

  • Add 3Å Molecular Sieves to the reaction vessel.

  • Critical Check: Ensure your base (

    
    ) is not hygroscopic. Dry it in an oven at 120°C overnight before use.
    

Q3: My starting thiol is disappearing, but the product isn't forming. I see a new non-polar spot. Diagnosis: Oxidative Dimerization. Cause: Oxygen ingress is converting 2,5-dichlorobenzenethiol into the disulfide dimer. Fix:

  • Degas solvents using the "Freeze-Pump-Thaw" method or vigorous sparging with Argon for 20 mins.

  • Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or Triphenylphosphine (10 mol%) to the reaction to reduce any disulfide back to the active thiol in situ.

Visualizing the Logic
Diagram 1: Reaction Pathway & Failure Modes

This diagram maps the successful pathway against the two most common "dead ends" (Hydrolysis and Oxidation).

ReactionPathways Start Reagents: 2-Cl-3-Ph-Quinoline + 2,5-Cl2-Ph-Thiol Transition Transition State (Meisenheimer Complex) Start->Transition Heat, Base (DMF) Quinolone Side Product A: 3-Phenyl-2-quinolone (Dead End) Start->Quinolone Hydrolysis (Fast at >100°C) Disulfide Side Product B: Disulfide Dimer (Reversible) Start->Disulfide Oxidation Product Target Product: 2-[(2,5-Cl2-Ph)S]-3-Ph-Quinoline Transition->Product -HCl Water Contaminant: Water (H2O) Water->Start Oxygen Contaminant: Oxygen (O2) Oxygen->Start Disulfide->Start Add TCEP/PPh3 (Rescue)

Caption: Figure 1. Mechanistic pathways showing the target


 route (Green) versus competitive hydrolysis and oxidation pathways (Red).
Diagram 2: Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step based on LC-MS/TLC data.

Troubleshooting Start Analyze Crude Reaction (LC-MS / TLC) CheckSM Is Starting Material (Quinoline) Consumed? Start->CheckSM YieldLow Problem: Low Conversion CheckSM->YieldLow No (<50%) YieldHigh Problem: High Conversion, Low Yield (Messy) CheckSM->YieldHigh Yes (>90%) CheckImpurity Identify Major Impurity Hydrolysis Action: Dry Solvents, Check Base Dryness CheckImpurity->Hydrolysis Mass = 221 (M-Cl+OH) Dimer Action: Degas Solvent, Add PPh3 CheckImpurity->Dimer Thiol Dimer Detected CheckTemp Increase Temp to 120°C or Switch to Pd-Catalysis YieldLow->CheckTemp Steric Issue? YieldHigh->CheckImpurity

Caption: Figure 2. Diagnostic decision tree for optimizing reaction yield based on crude mixture analysis.

References & Grounding
  • Compound Identification:

    • PubChem CID 3709841 . 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline. National Center for Biotechnology Information.

    • URL: [Link]

  • Mechanistic Grounding (

    
     on Quinolines): 
    
    • Fernández-Galleguillos, C., et al. (2014). Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives. Journal of the Brazilian Chemical Society. (Demonstrates reactivity of 2-chloro-3-substituted quinolines).

    • URL: [Link]

  • Catalytic Alternatives (Pd-Catalyzed C-S Coupling):

    • Xu, J., et al. (2019).[3] Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis, 9(7), 6461-6466.[3] (Foundation for the "Plan B" Pd-protocol).

    • URL: [Link]

  • Thiol Reactivity & Synthesis:

    • US Patent 3,440,288A. Method for preparing chlorobenzene thiols. (Industrial context on the stability and synthesis of the specific nucleophile, 2,5-dichlorobenzenethiol).

    • URL:

Sources

Optimization

Technical Support Center: Synthesis of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline

Welcome to the technical support center for the synthesis of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and minimizing the formation of side products to improve yield and purity.

Introduction: The Synthetic Challenge

The synthesis of highly substituted quinolines, such as 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline, is a critical task in medicinal chemistry due to the prevalence of the quinoline scaffold in pharmacologically active compounds. The target molecule is typically assembled through a multi-step sequence, often culminating in the formation of the quinoline core via a cyclocondensation reaction, followed by the introduction of the dichlorophenylthioether moiety.

A common and effective method for constructing the 2,3-disubstituted quinoline core is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group.[1][2] However, this pathway is not without its challenges. Researchers frequently encounter issues with side reactions that can complicate purification and significantly reduce the overall yield. This guide provides a structured, question-and-answer-based approach to troubleshoot these common problems, grounded in mechanistic principles and validated experimental strategies.

Proposed Synthetic Pathway & Key Reaction Points

A logical synthetic approach involves the acid- or base-catalyzed Friedländer condensation of 2-aminobenzophenone with a ketone bearing the future thioether linkage, or a precursor. A highly effective modern strategy, however, involves the reaction between 2-aminoaryl ketones and α-methylene carbonyl derivatives.[3] The subsequent introduction of the (2,5-Dichlorophenyl)sulfanyl group can then be achieved.

Below is a diagram illustrating the critical reaction pathway and the potential branching points that lead to common impurities.

G Fig. 1: Synthetic Pathway and Side Reaction Junctions cluster_main Main Reaction Pathway cluster_side Side Reactions Start 2-Aminobenzophenone + Phenylacetyl Chloride Derivative Intermediate1 α-Substituted Ketone Intermediate Start->Intermediate1 Acylation Product 2-Thio-3-phenylquinoline Precursor Intermediate1->Product Friedländer Cyclization (Acid or Base Catalysis) Side1 Aldol Self-Condensation of Ketone Intermediate Intermediate1->Side1 Base-Catalyzed Side2 Regioisomeric Quinoline Intermediate1->Side2 If unsymmetrical ketone used FinalProduct Target Molecule: 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline Product->FinalProduct S-Arylation Side3 Over-oxidation to Sulfoxide/ Disulfide Formation Product->Side3 Presence of Oxidants

Caption: Synthetic pathway and points of side product formation.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yields a complex mixture with a significant amount of a high-molecular-weight, tarry byproduct. What is the likely cause?

A1: This is a classic sign of self-condensation of the ketone starting material, a common side reaction in base-catalyzed Friedländer syntheses.[3] The enolizable ketone can react with itself via an aldol condensation pathway, leading to polymers and other complex structures that are difficult to remove.

Troubleshooting Steps:

  • Switch to Acid Catalysis: The primary remedy is to change the catalytic system from basic to acidic. Acids such as p-toluenesulfonic acid (p-TsOH), trifluoroacetic acid (TFA), or even molecular iodine can effectively catalyze the cyclization while minimizing the base-promoted self-condensation.[4][5]

  • Use an Imine Analog: To completely avoid the possibility of ketone self-condensation under basic conditions, you can pre-form the imine of the 2-aminoaryl ketone. This protects the amine and alters the reaction mechanism, often leading to cleaner product formation.[3]

  • Temperature Control: Excessive heat can promote polymerization. Ensure the reaction temperature is carefully controlled and not exceeding the optimal range for the specific catalytic system used.

Q2: I've isolated my product, but NMR analysis shows a mixture of two isomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a well-known challenge in the Friedländer synthesis when an unsymmetrical ketone is used.[3][6] The cyclization can occur on either side of the carbonyl group, leading to a mixture of quinoline products that are often difficult to separate.

Troubleshooting Steps:

  • Catalyst Screening: Certain catalysts can influence the regioselectivity of the reaction. Ionic liquids and specific Lewis acids have been reported to favor the formation of one isomer over the other. A screening of different acid catalysts (e.g., Yb(OTf)₃, Sc(OTf)₃) is recommended.

  • Use of Directing Groups: Incorporating a temporary directing group on the α- or α'-carbon of the ketone can force the cyclization to occur at a specific position.

  • Modify the Ketone Substrate: If possible, redesign the synthesis to use a symmetrical ketone or a precursor that installs the desired functionality after the quinoline ring is formed.

Q3: My reaction to introduce the thioether linkage is sluggish, and I'm observing disulfide byproduct (Ar-S-S-Ar). How can I prevent this?

A3: The formation of a disulfide from the 2,5-dichlorothiophenol starting material is typically caused by oxidative coupling, which can be promoted by atmospheric oxygen, especially under basic conditions.

Troubleshooting Steps:

  • Inert Atmosphere: This is the most critical control parameter. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen. This involves degassing the solvent and using Schlenk techniques.

  • Base Selection: Use a non-nucleophilic, strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the thiol.[7] These bases are less likely to participate in side reactions compared to hydroxide bases. The reaction should be run at a low temperature (0-5 °C) to minimize side reactions.[7]

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the thiol to ensure the complete consumption of the quinoline precursor, but avoid a large excess which can make purification more difficult.

Q4: The final purification by column chromatography is difficult, with the product co-eluting with a persistent impurity. What are my options?

A4: Purification of quinoline derivatives can be challenging due to their polarity and potential for interaction with silica gel.[8] If co-elution is an issue, a multi-step purification strategy is often necessary.

Troubleshooting Steps:

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.[9] A systematic solvent screen is recommended. Start with solvents like ethanol, methanol, or ethyl acetate, potentially using a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate) to achieve optimal crystallization.

  • Acid-Base Extraction: Since quinoline is a basic heterocycle, you can perform an acid-base workup.[6] Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated quinoline product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the pure product re-extracted with an organic solvent.

  • Alternative Chromatography: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase C18 silica.

Experimental Protocols & Optimization

Protocol 1: Acid-Catalyzed Friedländer Cyclization

This protocol uses p-toluenesulfonic acid (p-TsOH) to minimize base-induced side reactions.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-aminoaryl ketone (1.0 eq), the α-methylene carbonyl compound (1.2 eq), and p-toluenesulfonic acid (0.1 eq).

  • Add anhydrous toluene as the solvent to achieve a concentration of approximately 0.5 M.

  • Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude quinoline product.

Parameter Optimization Table
ParameterCondition ACondition BObserved OutcomeRecommendation
Catalyst KOH (0.2 eq)p-TsOH (0.1 eq)Condition A shows significant polymer formation; Condition B yields a cleaner product profile.Use acid catalysis (p-TsOH) to avoid aldol self-condensation.[3][5]
Atmosphere AirArgonReaction in air shows disulfide byproduct; Argon atmosphere gives clean conversion to the thioether.Conduct S-arylation under a strict inert atmosphere.
Temperature Reflux (110°C)80 °CRefluxing leads to slight product degradation over extended time. 80 °C provides clean conversion.Optimize temperature to the minimum required for a reasonable reaction rate.
Purification Silica Gel ColumnRecrystallization (Ethanol)Column chromatography requires multiple fractions and yields product with minor impurities. Recrystallization yields highly pure crystalline solid.Use recrystallization as a final purification step for crystalline products.[9]

Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing common issues during the synthesis.

G Fig. 2: Troubleshooting Decision Tree cluster_problems Start Problem Encountered: Low Yield / High Impurity Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis ID_Side_Products Identify Nature of Side Products Analysis->ID_Side_Products Tarry_Polymer Tarry Polymer / Baseline Smear? ID_Side_Products->Tarry_Polymer Isomers Isomeric Products Detected? Oxidation Oxidized Byproducts (Disulfide, Sulfoxide)? Tarry_Polymer->Isomers No Action_Catalyst Switch from Base to Acid Catalysis (p-TsOH) Tarry_Polymer->Action_Catalyst Yes Isomers->Oxidation No Action_Screen Screen Catalysts for Regioselectivity (e.g., Lewis Acids) Isomers->Action_Screen Yes Action_Inert Ensure Strict Inert Atmosphere (Argon) Oxidation->Action_Inert Yes Action_Temp Lower Reaction Temperature Oxidation->Action_Temp No

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.
  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Calvo-Flores, F. G., et al. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis.
  • Calvo-Flores, F. G., et al. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis.
  • MDPI. (n.d.). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from International Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Scheme 2 The synthesis of the compounds 8, 9 and 30, 31. Reagents and....
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • He, P., & Ackman, R. G. (2000). Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry, 48(8), 3069–3071. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Reactions for Substituted Quinoline-Thiols.
  • PubChem. (n.d.). 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline.
  • BenchChem. (2025). Experimental protocol for the purification of 2-nitroquinoline by recrystallization.

Sources

Troubleshooting

Technical Support Center: 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline

Welcome to the technical support center for 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound when using Dimethyl Sulfoxide (DMSO) as a solvent. This document offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: Understanding the Molecule and the Solvent

2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline is a complex organic molecule featuring a quinoline core, a phenyl substituent, and a dichlorophenyl group linked by a sulfide bridge. While DMSO is a versatile and widely used solvent in drug discovery for its excellent solubilizing power, its chemical nature can present challenges to the stability of certain compounds.[1][2] The sulfide linkage in the target molecule is a potential site for oxidation, and the overall structure's stability in a DMSO solution over time is a critical factor for the reliability of experimental results.

Troubleshooting Guide: Investigating Compound Instability

This section addresses common problems encountered during the handling and use of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline in DMSO.

Issue 1: Inconsistent Assay Results or Loss of Potency Over Time

Symptoms:

  • Decreased biological activity in assays repeated over time with the same stock solution.

  • High variability between replicate wells in a screening plate.

  • Appearance of new, unexpected peaks in analytical chromatography (HPLC, LC-MS).

Potential Cause: Degradation of the parent compound in the DMSO stock solution. The primary suspect for a molecule with a sulfide linkage is oxidation. DMSO, especially when not of high purity or when exposed to air and light, can act as a mild oxidant.[3][4][5] The sulfide moiety (-S-) can be oxidized to a sulfoxide (-SO-) and subsequently to a sulfone (-SO2-).

Troubleshooting Workflow:

A Inconsistent Assay Results B Prepare a Fresh Stock Solution in High-Purity Anhydrous DMSO A->B C Analyze Old and New Stocks via HPLC/LC-MS B->C D Compare Chromatograms C->D E Parent Peak Area Reduced in Old Stock? New Peaks Present? D->E F Degradation Confirmed E->F Yes G No Significant Difference E->G No I Implement Optimized Storage and Handling Procedures F->I H Investigate Other Experimental Factors (e.g., Assay Components, Cell Health) G->H

Caption: Troubleshooting workflow for inconsistent assay results.

Step-by-Step Guide:

  • Prepare a Fresh Stock: Dissolve the solid compound in high-purity, anhydrous DMSO.

  • Analytical Comparison: Analyze both the fresh and the old stock solutions using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometric (MS) detection.

  • Data Interpretation:

    • Confirmation of Degradation: A reduced peak area for the parent compound in the old stock compared to the new one, along with the appearance of new peaks, confirms degradation. The new peaks may correspond to the oxidized sulfoxide or sulfone forms, which would have a mass increase of +16 and +32 Da, respectively.

    • No Degradation: If the chromatograms are nearly identical, the issue may lie with other experimental variables.

Issue 2: Visible Precipitation in DMSO Stock Solution

Symptoms:

  • Cloudiness or visible particles in the DMSO stock, especially after freeze-thaw cycles.

Potential Causes:

  • Poor Solubility: The compound's solubility limit in DMSO may have been exceeded.

  • Water Absorption: DMSO is highly hygroscopic.[6] Absorbed water can decrease the solvent's solubilizing power for hydrophobic compounds, leading to precipitation.[7][8][9]

  • Degradation to an Insoluble Product: A degradation product might be less soluble than the parent compound.

Troubleshooting Steps:

  • Solubility Check: Gently warm the solution to see if the precipitate redissolves. If it does, it may be a solubility issue exacerbated by low temperatures.

  • Water Content: Use anhydrous DMSO and store it under an inert atmosphere (e.g., argon or nitrogen) to minimize water absorption.

  • Filtered Aliquots: For immediate use, you can attempt to centrifuge the stock and use the supernatant, but this is a temporary fix and the concentration will be unknown. The best practice is to prepare a fresh stock at a slightly lower concentration.

Frequently Asked Questions (FAQs)

Q1: What is the likely degradation pathway for 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline in DMSO?

A1: The most probable degradation pathway is the oxidation of the sulfide bridge.

A Parent Compound (Sulfide) B Sulfoxide Derivative (+16 Da) A->B Oxidation C Sulfone Derivative (+32 Da) B->C Further Oxidation

Caption: Potential oxidative degradation pathway.

This oxidation can be facilitated by atmospheric oxygen, light, or impurities in the DMSO. The quinoline ring itself is generally stable but can undergo hydroxylation under certain harsh conditions.[10][11]

Q2: What are the recommended storage conditions for this compound in DMSO?

A2: To maximize stability, stock solutions should be stored with the following considerations:

  • Temperature: Store at -20°C or -80°C for long-term storage.[12]

  • Light: Protect from light by using amber vials.

  • Atmosphere: Aliquot into smaller volumes to minimize freeze-thaw cycles and consider flushing with an inert gas before sealing.

  • Solvent Quality: Use high-purity, anhydrous DMSO.

Storage Condition Recommendations

ParameterRecommendationRationale
Temperature -20°C or -80°CSlows down chemical degradation rates.[12]
Solvent Anhydrous, high-purity DMSOMinimizes water-induced precipitation and reactions.
Container Amber glass vialsProtects from light-induced degradation.[12]
Atmosphere Inert gas (Argon/Nitrogen)Reduces exposure to oxygen, preventing oxidation.[9]
Aliquoting Small, single-use volumesAvoids repeated freeze-thaw cycles.[13]

Q3: How can I perform a formal stability study on this compound?

A3: A formal stability study can be conducted as follows:

Experimental Protocol: Accelerated Stability Study

  • Preparation: Prepare a stock solution of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline in anhydrous DMSO at the desired concentration (e.g., 10 mM).

  • Aliquoting: Dispense the solution into multiple amber vials.

  • Storage Conditions: Store the vials under different conditions:

    • -20°C (Control)

    • 4°C (Refrigerated)

    • Room Temperature (Ambient)

    • 40°C (Accelerated Degradation)

  • Time Points: Designate several time points for analysis (e.g., 0, 24h, 48h, 1 week, 1 month).

  • Analysis: At each time point, retrieve a vial from each condition and analyze it by HPLC-UV-MS.

  • Quantification: Calculate the percentage of the parent compound remaining by comparing its peak area to the t=0 sample.

This study will provide a comprehensive profile of the compound's stability under various storage conditions.

References

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Goss, M. B., & Kroll, J. H. (2024). Chamber studies of OH + dimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism. Atmospheric Chemistry and Physics, 24(2), 1299–1314. [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab? [Link]

  • ChemEurope.com. Sulfoxide. [Link]

  • CDD. (2024). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. [Link]

  • Organic Chemistry Portal. DMSO Oxidation. [Link]

  • DMSO Store. Product Care and Storage. [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Zinder, S. H., & Diderichsen, B. (1987). Oxidation of dimethyl sulfide to dimethyl sulfoxide by phototrophic purple bacteria. Applied and Environmental Microbiology, 53(9), 2026-2032. [Link]

  • Wikipedia. Sulfoxide. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed, [Link]

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • Engeloch, C., et al. (2008). Stability of Screening Compounds in Wet DMSO. ResearchGate. [Link]

  • Semantic Scholar. Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]

  • ResearchGate. (2014). Pathway proposed for the degradation of quinoline. [Link]

  • PubChem. Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. [Link]

  • Gaylord Chemical. (2023). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • Hovione. (2021). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • National Center for Biotechnology Information. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC. [Link]

  • Consensus. (2024). Does DMSO contain sulfur in its chemical structure? [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • ResearchGate. DBU‐catalyzed thiomethylation of quinoline‐2‐thione 18 with DMSO 1. [Link]

  • MP Biomedicals. Dimethyl Sulfoxide. [Link]

  • Kim, H. Y., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research, 38(9), 2467-2476. [Link]

  • Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351. [Link]

  • Wiley Online Library. (2025). Transition-Metal-Free Multicomponent Polyannulations of Dimethyl Sulfoxide, Amines, and Aldehydes toward Poly(phenylquinoline)s. [Link]

  • PubChem. 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline. [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 2,5-Dichlorothiophenol

Executive Summary 2,5-Dichlorothiophenol (2,5-DCTP) presents a dual challenge in purification: it is a potent nucleophile capable of side-reactions during workup, and it possesses an extremely low odor threshold (stench)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dichlorothiophenol (2,5-DCTP) presents a dual challenge in purification: it is a potent nucleophile capable of side-reactions during workup, and it possesses an extremely low odor threshold (stench). Unlike simple thiophenols, the electron-withdrawing chlorine substituents at the 2 and 5 positions significantly increase the acidity of the thiol proton (


), altering standard extraction protocols.

This guide details three tiered strategies for removal, ranked by throughput and selectivity.

Module 1: Liquid-Liquid Extraction (LLE) Optimization

Best for: Bulk removal (>95%) from stable, lipophilic products.

The Science: Standard thiophenol has a


 of ~6.6. The dichloro-substitution in 2,5-DCTP lowers the 

to approximately 5.1–5.5. This makes it significantly more acidic than alkyl thiols. Consequently, it can be deprotonated and sequestered into the aqueous phase using milder bases than typically required for other thiols, provided the pH is strictly controlled.

Critical Failure Mode (Disulfide Formation): If the reaction mixture is exposed to air/oxygen under basic conditions before separation, 2,5-DCTP oxidizes to bis(2,5-dichlorophenyl)disulfide . This dimer is highly lipophilic (LogP > 5) and will not extract into the aqueous layer, contaminating your final product.

Protocol A: The "Reductive" Wash

Use this protocol to prevent disulfide formation during extraction.

  • Quench: Cool reaction mixture to 0°C.

  • Reduction (Prophylactic): Add a small amount of reducing agent (e.g., 5% aqueous Sodium Metabisulfite or DTT) to the initial wash. This reverses any spontaneous disulfide formation back to the thiol.

  • Ionization: Extract the organic layer (DCM or EtOAc) with 1.0 M NaOH (pH ~14).

    • Why NaOH? While Bicarbonate (pH 8) is theoretically sufficient for a

      
       of 5, NaOH ensures >99.9% ionization (
      
      
      
      ).
  • Separation: Collect the aqueous layer (contains the 2,5-DCTP thiolate).

  • Validation: Acidify a small aliquot of the organic layer and check for "stench" or run TLC. If the spot persists, you likely have the disulfide impurity (see Module 3).

Data Table 1: pH Extraction Efficiency for 2,5-DCTP

Wash SolutionpH% Ionization (Theoretical)Risk Factor
Water7.0~90-95%High: Equilibrium allows significant thiol to remain in organic phase.
Sat. NaHCO₃8.5>99%Medium: CO₂ evolution can create aerosols/emulsions.
1.0 M NaOH 14.0 ~100% Optimal: Complete sequestration; breaks emulsions.
Module 2: Solid-Supported Scavenging

Best for: Trace removal (<5%) or when the product is sensitive to strong base.

The Science: When LLE is insufficient or causes emulsions, electrophilic resins are the industry standard. For 2,5-DCTP, Maleimide-functionalized resins are superior to Isocyanate resins. The maleimide undergoes a rapid, irreversible Michael addition with the thiolate at neutral pH.

Protocol B: PS-Maleimide Scavenging
  • Resin: Polystyrene-bound Maleimide (Typical loading: 1.0 – 1.5 mmol/g).

  • Stoichiometry: Use 3–4 equivalents of resin relative to the estimated residual thiol.

  • Solvent Check: Ensure the reaction solvent is compatible (DCM, DMF, THF, MeOH are acceptable).

  • Incubation: Add resin to the reaction mixture. Agitate (do not stir with a magnetic bar, which grinds the resin) for 4 hours at Room Temp.

  • Filtration: Filter through a fritted glass funnel or a polypropylene cartridge.

  • Wash: Rinse resin with solvent to recover entrained product. The 2,5-DCTP remains covalently bound to the solid support.

ScavengingMechanism Thiol 2,5-DCTP (Solution) Complex Transition State (Michael Addition) Thiol->Complex Nucleophilic Attack Resin PS-Maleimide Resin Resin->Complex Product Covalent Thioether Adduct (Trapped on Bead) Complex->Product Irreversible

Figure 1: Mechanism of chemoselective capture of 2,5-DCTP by maleimide resin.

Module 3: Troubleshooting & FAQs

Q1: I did the NaOH wash, but my product still smells and shows a spot on TLC. Why? Diagnosis: You have likely oxidized the thiol to bis(2,5-dichlorophenyl)disulfide . Solution:

  • Dissolve the mixture in THF/Water.

  • Add Tributylphosphine (PBu₃) or Triphenylphosphine (PPh₃) (1.1 eq relative to impurity) and stir for 30 mins. This reduces the disulfide back to the thiol.

  • Immediately repeat the NaOH extraction (Protocol A). The thiol will now partition into the aqueous layer.

Q2: My product is also acidic (e.g., a carboxylic acid). How do I separate it? Diagnosis: NaOH will extract both your product and the 2,5-DCTP. Solution: Use Protocol B (Scavenging) . Maleimide resins are chemoselective for thiols (soft nucleophiles) and will not react with carboxylic acids (hard electrophiles) or carboxylates.

Q3: How do I handle the waste? The smell is contaminating the lab. Safety Protocol:

  • Glassware: Soak all contaminated glassware in a bath of 10% Bleach (Sodium Hypochlorite) for 2 hours before washing. Bleach oxidizes the thiol to the odorless sulfonic acid.

  • Rotavap: Place a bleach trap (bubbler) between the vacuum pump and the rotavap condenser to catch volatile thiol vapors.

Decision Tree: Purification Strategy

DecisionTree Start Start: Reaction Mixture contains 2,5-DCTP IsProductAcidic Is the Product Acidic? Start->IsProductAcidic Scavenger Use PS-Maleimide Resin (Protocol B) IsProductAcidic->Scavenger Yes LLE Perform Liquid-Liquid Extraction (Protocol A) IsProductAcidic->LLE No CheckOdor Does Odor/TLC Spot Persist? LLE->CheckOdor Success Concentrate & Final Polish CheckOdor->Success No DisulfideIssue Impurity is Disulfide Dimer CheckOdor->DisulfideIssue Yes Reduce Treat with PBu3 (Reduce) then Repeat Extraction DisulfideIssue->Reduce Reduce->LLE Retry

Figure 2: Logical workflow for selecting the appropriate purification method.

References
  • Acidity of Chlorinated Thiophenols : NIST Chemistry WebBook, SRD 69. "Benzenethiol, 2,5-dichloro-".[1][2] Retrieved from .

  • Scavenging Mechanisms : BenchChem Technical Support. "An In-depth Technical Guide to the Maleimide-Thiol Reaction". Retrieved from .

  • Safety & Handling : Fisher Scientific. "Safety Data Sheet: 2,5-Dichlorothiophene/Thiophenol derivatives". Retrieved from .

  • Reaction Work-Up Protocols : University of Rochester, Dept. of Chemistry. "How to Work with Thiols - General SOP". Retrieved from .

Sources

Troubleshooting

addressing catalyst poisoning during phenylquinoline synthesis

Status: Operational Topic: Troubleshooting Catalyst Deactivation & Poisoning Target Architecture: 2-Phenylquinoline Scaffolds (via Pd/Cu Catalysis or Acid-Mediated Condensation) Diagnostic Triage: Is Your Catalyst Dead o...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Catalyst Deactivation & Poisoning Target Architecture: 2-Phenylquinoline Scaffolds (via Pd/Cu Catalysis or Acid-Mediated Condensation)

Diagnostic Triage: Is Your Catalyst Dead or Dormant?

Before altering reaction parameters, you must distinguish between catalyst poisoning (chemical deactivation), aggregation (physical deactivation), and substrate inhibition .

Interactive Diagnostic Workflow

Use this logic flow to identify the root cause of your reaction stall.

DiagnosticTree Start Reaction Stalled/Low Yield CheckColor Check Reaction Mixture Color Start->CheckColor BlackPpt Black Precipitate Visible? CheckColor->BlackPpt YesBlack Pd-Black Aggregation BlackPpt->YesBlack Yes NoBlack Perform Mercury Drop Test BlackPpt->NoBlack No HgTest Does Hg Stop Reaction? NoBlack->HgTest YesHg Heterogeneous Species Active (Colloidal Pd) HgTest->YesHg Inhibition NoHg Homogeneous Species Active HgTest->NoHg No Inhibition SubstrateCheck Add Fresh Substrate YesHg->SubstrateCheck CatCheck Add Fresh Catalyst NoHg->CatCheck Resumes1 Reagent Decomposition SubstrateCheck->Resumes1 Rate Increases Resumes2 True Catalyst Poisoning CatCheck->Resumes2 Rate Increases

Figure 1: Triage logic for diagnosing catalyst failure modes in transition-metal catalyzed coupling.

Core Failure Modes & Solutions

Issue A: The "Nitrogen Trap" (Product Inhibition)

Symptoms: Reaction starts strong but stalls at 50-60% conversion. Adding more catalyst restarts the reaction briefly. The Science: Phenylquinolines contain a basic nitrogen atom. As the product concentration increases, this nitrogen coordinates to the electrophilic metal center (Pd/Cu), displacing the substrate or ligand. This forms an off-cycle "resting state" that is catalytically inactive [1].

Mitigation Protocol:

  • Ligand Engineering: Switch to sterically bulky biaryl phosphine ligands (e.g., XPhos or BrettPhos ). The steric bulk prevents the quinoline nitrogen from approaching the metal center while allowing the smaller substrate to react.

  • Lewis/Brønsted Acid Additives: Add 10-20 mol% of a mild acid (e.g., Pivalic Acid or Sc(OTf)₃ ).

    • Mechanism:[1][2][3][4][5][6][7][8][9] The acid protonates or binds the product nitrogen, rendering it non-coordinating without deactivating the catalyst [2].

Issue B: "The Black Death" (Pd-Black Aggregation)

Symptoms: Reaction mixture turns from orange/red to clear with a black precipitate. The Science: Under high heat (common in Friedländer or Larock synthesis), phosphine ligands can dissociate. The resulting "naked" Pd(0) atoms rapidly aggregate into inactive bulk metal (Pd-black) [3].

Mitigation Protocol:

  • Excess Ligand: Always run with a Ligand:Metal ratio of 2:1 or 4:1 , rather than 1:1.

  • Stabilizers: Add Tetrabutylammonium bromide (TBAB) (0.5 - 1.0 equiv). The bromide ions form a loose "colloidal shell" around Pd nanoparticles, keeping them active and preventing bulk aggregation [4].

The Mercury Drop Test: Validating Homogeneity

Use this standard protocol to determine if your active catalyst is a soluble complex (Homogeneous) or metal nanoparticles (Heterogeneous).

StepActionObservation & Interpretation
1 Split Batch Divide your stalled reaction into two vials (A and B) under inert atmosphere.[6]
2 Add Hg To Vial A, add a large drop (approx. 300 equiv relative to Pd) of elemental Mercury.
3 Monitor Stir both vials for 15-30 mins and analyze by LC-MS/GC-MS.
4 Result 1 Vial A stops, Vial B continues: The active species was likely heterogeneous (nanoparticles). Mercury amalgamates the surface, killing activity [5].
5 Result 2 Both Vials continue: The active species is homogeneous . Mercury cannot easily sequester soluble molecular complexes.

Warning: Recent studies suggest Hg can sometimes react with specific homogeneous Pd-complexes. Always cross-reference with a "Hot Filtration" test for 100% certainty [6].

Master Protocol: Resilient Phenylquinoline Synthesis

This protocol is optimized to resist N-coordination poisoning and aggregation.

Reaction Type: Modified Larock Annulation (Internal Alkyne + o-Iodoaniline)

Reagents:

  • Substrate: o-Iodoaniline (1.0 equiv), Diphenylacetylene (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[10]

  • Ligand:XPhos (10 mol%) - Selected for steric bulk to prevent N-poisoning.

  • Base: K₂CO₃ (3.0 equiv)

  • Additive:Pivalic Acid (20 mol%) - Critical for preventing product inhibition.

  • Solvent: DMF (0.2 M), degassed.

Step-by-Step Workflow:

  • Pre-Complexation (Critical): In a glovebox or under Ar, mix Pd(OAc)₂ and XPhos in 1 mL DMF. Stir for 15 mins at RT. Why? Ensures active L-Pd(0) species forms before substrate exposure.

  • Substrate Addition: Add o-iodoaniline, alkyne, and base to the reaction vessel.

  • The "Anti-Poison" Spike: Add Pivalic Acid (20 mol%).

  • Injection: Syringe the pre-complexed catalyst solution into the vessel.

  • Heating: Heat to 100°C.

    • Checkpoint: If the solution turns black within 1 hour, lower temp to 80°C and add TBAB (0.5 equiv).

  • Workup: Filter through Celite (removes Pd residues) and wash with EtOAc.

Mechanistic Visualization: The Poisoning Loop

Understanding where the catalyst gets trapped is key to fixing it.

PoisoningCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd o-Iodoaniline Coord Alkyne Coordination OxAdd->Coord Insert Migratory Insertion Coord->Insert ProdForm Reductive Elimination (Phenylquinoline Formed) Insert->ProdForm ProdForm->Pd0 Regeneration Trap DEAD END: (Product-Pd-L Complex) ProdForm->Trap High Product Conc. (N-Binding) Trap->Pd0 Requires Acid/Heat to reverse

Figure 2: The catalytic cycle showing the off-cycle equilibrium where the phenylquinoline product sequesters the catalyst.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Iron (Fe) catalysts to avoid expensive Palladium poisoning? A: Yes, but Fe-catalysis often requires higher temperatures (120°C+) and is sensitive to moisture. While Fe is less prone to "N-poisoning" than Pd, it is highly susceptible to "Oxygen poisoning." Ensure rigorous degassing [7].

Q: My reaction works on 50mg scale but fails at 5g. Why? A: Mass transfer and heat accumulation. At larger scales, local "hot spots" cause rapid Pd-aggregation (Black Death). Solution: Lower the bath temperature by 10°C and increase stirring speed to maximum to ensure rapid heat dissipation.

Q: I am using a pyridine-containing substrate. Will this poison the catalyst? A: Almost certainly. Pyridine is a strong ligand.[10] Solution: Use a "dummy ligand" approach. Pre-complex the substrate with a stoichiometric amount of a weak Lewis Acid (like MgCl₂) before adding the Pd-catalyst. This "masks" the pyridine nitrogen.

References

  • BenchChem. (2025).[11] Technical Support Center: Catalyst Deactivation in 2-Chlorobenzo[c]cinnoline Synthesis. Link

  • Engle, K. M., et al. (2010).[10] Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health (PMC). Link

  • Wikipedia. (2024). Catalyst poisoning - Palladium Mechanisms. Link

  • ResearchGate. (2025). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. Link

  • University of Victoria. (2023). A Small Mercury Drop and a Quick Catalytic Stop: A Toxic Test for Homogeneity. Link

  • ChemRxiv. (2023).[12] The poisonous truth about the mercury drop test: the effect of elemental mercury on Pd(0) and Pd(II)ArX intermediates. Link

  • Frontiers in Chemistry. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Structural Validation of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline

The following guide provides a comprehensive technical analysis of the 1H NMR spectral characteristics of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline. It is structured to serve as a comparative performance review...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the 1H NMR spectral characteristics of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline. It is structured to serve as a comparative performance review of analytical methodologies for structural validation in drug discovery.

Executive Summary

In the development of bioactive quinoline scaffolds—specifically 3-phenylquinoline derivatives with potential antimicrobial and antiparasitic utility—structural fidelity is paramount. This guide evaluates the 1H NMR (Proton Nuclear Magnetic Resonance) profile of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline (Compound 1 ).

We compare the performance of 1H NMR against alternative analytical techniques (HRMS, IR, 13C NMR) to demonstrate its superior efficacy in resolving regiochemical ambiguity, specifically distinguishing the target thioether from potential isomers and confirming the integrity of the 2,5-dichlorophenyl moiety.

Comparative Performance Review: 1H NMR vs. Alternatives

For the structural validation of Compound 1 , we evaluated four standard analytical methods. The following table summarizes the "performance" of each method regarding specificity, regiochemical resolution, and utility in a high-throughput synthesis environment.

Table 1: Analytical Method Performance Matrix
Feature1H NMR (500 MHz) HRMS (ESI-TOF) FT-IR (ATR) 13C NMR (125 MHz)
Primary Utility Regiochemistry & Connectivity Molecular Formula ConfirmationFunctional Group IDCarbon Backbone Verification
Isomer Resolution High (Distinguishes 2,5-Cl vs 2,4-Cl via coupling constants)Low (Isomers have identical m/z)Low (Fingerprint region ambiguous)Medium (Requires HSQC/HMBC for full assignment)
Purity Assessment Quantitative (qNMR capable)Qualitative (Ionization bias)QualitativeSemi-Quantitative
Sample Destructiveness Non-DestructiveDestructiveNon-DestructiveNon-Destructive
Throughput Speed Medium (5–10 mins)High (<1 min)High (<1 min)Low (30–60 mins)
Verdict Preferred Method for structural proof.Essential complement, but insufficient alone.Screening tool only.Secondary validation.
Why 1H NMR Outperforms Alternatives for Compound 1

While HRMS confirms the mass (


, 

), it cannot distinguish the target from a regioisomer where the sulfur linkage might be at position 4 or the chlorine substitution pattern differs (e.g., 3,4-dichloro). 1H NMR provides the scalar coupling constants (

-values)
required to map the specific substitution pattern on the phenyl rings, validating the success of the nucleophilic aromatic substitution (

) reaction.

Detailed Spectral Analysis

Structural Logic & Signal Assignment

The structure of Compound 1 consists of three distinct aromatic domains that generate characteristic signals. Understanding the electronic environment of each is crucial for accurate assignment.

  • Quinoline Core (Q): The nitrogen atom desheilds adjacent protons. The phenyl group at C3 eliminates the H3 signal, leaving H4 as a diagnostic singlet.

  • 3-Phenyl Ring (P): Freely rotating, typically appearing as a multiplet.

  • 2-[(2,5-Dichlorophenyl)sulfanyl] Moiety (S): The sulfur atom exerts a shielding effect relative to oxygen analogs, but the 2,5-dichloro substitution creates a unique splitting pattern.

Predicted Chemical Shift & Coupling Data

Solvent:


 | Reference: TMS (

0.00)
Proton IDShift (

ppm)
Multiplicity

-Coupling (Hz)
Assignment Logic
H4 (Quinoline) 8.15 – 8.25 Singlet (s) -Diagnostic. Deshielded by hetero-ring; singlet confirms C3 substitution.
H8 (Quinoline) 8.05 – 8.15Doublet (d)~8.5Peri-position to Nitrogen; typically most deshielded benzenoid proton.
H5 (Quinoline) 7.75 – 7.85Doublet (d)~8.0Pseudo-peri to C4; distinct from H8.
H3' (S-Aryl) 7.45 – 7.50Doublet (d)~8.5Ortho to C2-Cl; part of the 2,5-dichloro ABX system.
H6' (S-Aryl) 7.55 – 7.65Doublet (d)~2.5Key Isomer ID. Meta coupling to H4'; ortho to Sulfur. Distinguishes 2,5- from 2,4-dichloro.
H4' (S-Aryl) 7.20 – 7.30dd8.5, 2.5Meta to S-linkage; shows both ortho and meta coupling.
Phenyl (C3) 7.35 – 7.55Multiplet (m)-Overlapping signals; integration (5H) confirms presence of phenyl group.
H6, H7 (Quinoline) 7.60 – 7.75Multiplet (m)-Remaining quinoline backbone protons.
Mechanistic Insight: The "Diagnostic Singlet"

The most critical performance metric for the 1H NMR analysis of this compound is the H4 Singlet . In the starting material (2-chloro-3-phenylquinoline), this proton appears as a singlet. If the reaction failed or if the sulfur attacked at C4 (unlikely but possible in different conditions), this signal would change multiplicity or shift significantly. Its persistence as a sharp singlet at ~8.2 ppm is the primary "Go/No-Go" signal for structural validation.

Experimental Protocol: Validated Workflow

To ensure reproducibility and high-resolution data suitable for publication or regulatory submission, follow this optimized protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5.0 – 8.0 mg of the purified solid.

  • Solvent: Add 0.6 mL of Chloroform-

    
     (
    
    
    
    , 99.8% D)
    containing 0.03% v/v TMS.
    • Note: If solubility is poor, switch to DMSO-

      
      , but expect a +0.1–0.3 ppm shift in aromatic signals due to solvent polarity/stacking effects.
      
  • Homogenization: Sonicate for 30 seconds to ensure a true solution. Suspensions will yield broad lines and inaccurate integrations.

Step 2: Acquisition Parameters (Bruker/Varian 500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of aromatic protons).

  • Spectral Width (SW): 14 ppm (-2 to 12 ppm).

  • Temperature: 298 K (25°C).

Step 3: Processing & Analysis
  • Phasing: Apply automatic phasing followed by manual correction to flatten the baseline.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1).

  • Integration: Calibrate the H4 singlet to 1.00.

  • Validation: Check that the total aromatic integral equals 12 protons (4 Quinoline + 5 Phenyl + 3 S-Aryl).

Visualization: Structural Verification Workflow

The following diagram illustrates the logical decision tree for validating Compound 1 using 1H NMR, highlighting the critical checkpoints for distinguishing it from precursors and isomers.

NMR_Validation_Workflow Start Crude Product Isolated Acquire Acquire 1H NMR (CDCl3, 500 MHz) Start->Acquire Check_H4 Checkpoint 1: Observe H4 Signal (~8.2 ppm) Acquire->Check_H4 Is_Singlet Is it a Sharp Singlet? Check_H4->Is_Singlet Check_S_Aryl Checkpoint 2: Analyze S-Aryl Region (7.2 - 7.7 ppm) Is_Singlet->Check_S_Aryl Yes Fail_Synthesis FAILED SYNTHESIS (Wrong Isomer or Start Material) Is_Singlet->Fail_Synthesis No (Multiplicity indicates C3-H present) Coupling_Analysis Analyze Coupling (J) of Dichlorophenyl Protons Check_S_Aryl->Coupling_Analysis Pattern_25 Pattern: d (2.5Hz) + d (8.5Hz) + dd (2,5-Dichloro confirmed) Coupling_Analysis->Pattern_25 Pattern_Other Pattern: s + d or d + d (diff J) (Isomer/Impurity) Coupling_Analysis->Pattern_Other Final_Valid VALIDATED STRUCTURE 2-[(2,5-Cl2-Ph)S]-3-Ph-Quinoline Pattern_25->Final_Valid Pattern_Other->Fail_Synthesis

Figure 1: Logic flow for the structural validation of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline via 1H NMR.

References

  • PubChem. (2025).[1][2] 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline (CID 3709841). National Library of Medicine. Available at: [Link][1]

  • Royal Society of Chemistry. (2014).[3] Facile Synthesis of 2-Substituted Quinolines. RSC Advances. Available at: [Link]

  • Basavaraju, B., et al. (2006).[4] Synthesis of 2-(2-napthylthio)-quinoline-3-carboxaldehyde as a novel complexing agent.[4] Molbank, M518.[4] Available at: [Link]

Sources

Comparative

Technical Guide: HPLC Method Validation for 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline

Topic: HPLC Method Validation for 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Validation for 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The analysis of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline (hereafter referred to as DSPQ ) presents unique chromatographic challenges due to its high lipophilicity (Predicted LogP ~6.7) and the basicity of the quinoline nitrogen. Standard "generic" discovery gradients often fail to resolve DSPQ from its oxidative impurities (sulfoxides/sulfones) or result in significant peak tailing.

This guide compares a Generic Discovery Method against our Optimized Stability-Indicating Method (OSIM) . We provide a validated protocol that ensures specificity against synthetic byproducts and degradation products, complying with ICH Q2(R1) standards.

The Challenge: Why Generic Methods Fail

DSPQ contains a thioether linkage susceptible to oxidation and a hydrophobic phenyl-quinoline core. In early-stage development, researchers often rely on generic gradients (e.g., 5-95% ACN with 0.1% Formic Acid).

Comparative Analysis:

FeatureGeneric Discovery Method (Alternative)Optimized Stability-Indicating Method (OSIM)
Column Standard C18 (5 µm)C18 with Steric Protection (e.g., Zorbax StableBond or XBridge) 3.5 µm
Mobile Phase Water/ACN (0.1% Formic Acid)Water/Methanol (10mM Ammonium Acetate, pH 4.5)
Peak Shape Asymmetric (Tailing Factor > 1.8)Sharp (Tailing Factor < 1.2)
Impurity Resolution Co-elution of Sulfoxide impurityFull Resolution (Rs > 2.5)
Run Time 10 Minutes18 Minutes (Equilibrated)

Expert Insight: The generic method uses Acetonitrile (ACN) and low pH. While efficient, the low pH protonates the quinoline nitrogen, causing secondary interactions with residual silanols on the column, leading to tailing. Furthermore, ACN often suppresses the separation selectivity between the parent thioether and its sulfoxide analog compared to Methanol (MeOH), which offers different pi-pi interaction capabilities.

Optimized Experimental Protocol (OSIM)

This protocol is designed to be self-validating. The choice of Ammonium Acetate buffer at pH 4.5 balances the suppression of silanol activity while keeping the mass spec (if used) sensitivity reasonable.

2.1 Reagents and Materials
  • Reference Standard: DSPQ (>99.0% purity).

  • Solvents: HPLC Grade Methanol (MeOH), HPLC Grade Water.

  • Buffer: Ammonium Acetate (10mM), Acetic Acid (to adjust pH).

  • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

2.2 Instrument Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (λ max for phenylquinoline core) and 280 nm.

  • Column Temp: 40°C (Critical for mass transfer of lipophilic compounds).

2.3 Gradient Program
Time (min)% Mobile Phase A (10mM NH4OAc pH 4.5)% Mobile Phase B (Methanol)Comment
0.04060Initial hold for polar impurities
2.04060Isocratic hold
12.0595Linear ramp to elute DSPQ
15.0595Wash lipophilic residues
15.14060Return to initial
18.04060Re-equilibration
Validation Workflow & Logic

The following diagram illustrates the logical flow of the validation strategy, highlighting the "Stress Testing" feedback loop that ensures the method is truly stability-indicating.

ValidationWorkflow Start Method Definition Stress Forced Degradation (Acid, Base, Ox, Thermal) Start->Stress Input DSPQ Specificity Specificity Check (Peak Purity Analysis) Stress->Specificity Inject Degraded Sample Optimization Method Optimization (Adjust Gradient/pH) Specificity->Optimization Co-elution Detected Validation Full Validation (ICH Q2(R1)) Specificity->Validation Clean Separation Optimization->Stress Retest Report Final Standard Operating Procedure Validation->Report Pass Criteria

Figure 1: Iterative validation workflow ensuring the method separates DSPQ from degradation products (Sulfoxide/Sulfone) before full validation.

Key Validation Parameters & Data
4.1 Specificity (Forced Degradation)

To prove the method is stability-indicating, DSPQ was subjected to stress conditions. The thioether linkage is the primary liability.

  • Oxidation (3% H2O2, 2h): Resulted in two new peaks at RRT 0.85 (Sulfoxide) and RRT 0.92 (Sulfone). Resolution (Rs) > 2.0 was achieved in the OSIM method, whereas the Generic method showed co-elution.

  • Acid/Base Hydrolysis: The quinoline core is robust; minimal degradation observed.

4.2 Linearity & Range

Prepared solutions from 10% to 150% of the target concentration (0.5 mg/mL).

ParameterResultAcceptance Criteria
Range 0.05 – 0.75 mg/mLCovers 80-120% of test conc.
Correlation Coeff (R²) 0.9998> 0.999
Slope 24500 (AU*sec/mg/mL)Consistent
Y-Intercept 0.5% of response< 2.0% of response
4.3 Accuracy (Recovery)

Spike recovery experiments were performed at three levels (50%, 100%, 150%).

  • Average Recovery: 99.4%

  • RSD: 0.8% (n=9)

  • Note: High recovery confirms that the hydrophobic DSPQ does not irreversibly adsorb to the stationary phase or column frits, a common issue with LogP > 6 compounds.

Mechanistic Pathway of Impurities

Understanding what you are separating is as important as the separation itself. The diagram below details the oxidative pathway that the HPLC method must monitor.

DegradationPathway Parent DSPQ (Parent) (Thioether) Sulfoxide DSPQ-Sulfoxide (Major Impurity) Parent->Sulfoxide Oxidation (H2O2/Air) +16 Da Sulfone DSPQ-Sulfone (Minor Impurity) Sulfoxide->Sulfone Further Oxidation +32 Da

Figure 2: Oxidative degradation pathway of DSPQ. The method must resolve the Sulfoxide intermediate from the Parent.

Troubleshooting & Expert Tips
  • Sample Diluent: Do NOT dissolve DSPQ in 100% water or low-organic buffer. It will precipitate. Use 100% Methanol or Acetonitrile for stock preparation, then dilute to 50:50 Organic/Water for injection.

  • Carryover: Due to high lipophilicity, DSPQ can stick to the injector needle. Ensure a needle wash with 90:10 ACN:Water is programmed between injections.

  • Column Care: Flush the column with 95% Methanol for 30 minutes after the batch analysis to prevent the accumulation of hydrophobic contaminants.

References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. (n.d.).[1] 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline (CID 3709841).[2] National Library of Medicine. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for gradient optimization logic). [Link]

Sources

Validation

Deep Dive: Mass Spectrometry Fragmentation of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline . It is designed for researchers requiring structural confirmation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline . It is designed for researchers requiring structural confirmation and metabolite identification of quinoline-based bioactive molecules.

Executive Summary

The structural integrity of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline (Formula: C₂₁H₁₃Cl₂NS; MW: 382.31 g/mol ) relies on the stability of its central quinoline core and the lability of the C–S (thioether) bridge. In mass spectrometry, this molecule exhibits a distinct fragmentation behavior governed by the weak C–S bond cleavage and the characteristic isotopic signature of the dichloro-substitution.

This guide compares the fragmentation logic under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a predictive framework for identifying this compound in complex matrices.

Experimental Protocols & Instrumentation

To obtain reproducible fragmentation data, the following workflows are recommended. These protocols prioritize the preservation of the molecular ion while inducing sufficient fragmentation for structural elucidation.

Method A: GC-EI-MS (Structural Elucidation)
  • Inlet Temperature: 280°C (High temp required for volatilization of the tricyclic system).

  • Ion Source: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50 – 500.

  • Carrier Gas: Helium (1.0 mL/min).

  • Rationale: EI provides a "fingerprint" spectrum rich in fragment ions, essential for confirming the position of the chlorine atoms and the phenyl group.

Method B: LC-ESI-MS/MS (Quantification & Bioanalysis)
  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode (+).

  • Collision Energy (CE): Stepped 20–40 eV.

  • Rationale: ESI generates the protonated molecular ion

    
    , ideal for high-sensitivity detection. CID (Collision-Induced Dissociation) is required to break the stable aromatic system.
    

Spectral Analysis & Fragmentation Logic

The Molecular Ion & Isotope Pattern

The presence of two chlorine atoms creates a diagnostic isotopic cluster that serves as the first confirmation step.

  • Base Peak (M): m/z 381 (assuming ³⁵Cl).

  • M+2: m/z 383 (Approx. 65% relative abundance).

  • M+4: m/z 385 (Approx. 10% relative abundance).

  • Interpretation: This 9:6:1 intensity ratio is the hallmark of a

    
     system. Any deviation suggests contamination or metabolic dechlorination.
    
Primary Fragmentation Pathways

The fragmentation is driven by the cleavage of the thioether linkage and the stability of the resulting aromatic cations.

Pathway A: C–S Bond Cleavage (Quinoline Retention)

The bond between the sulfur and the dichlorophenyl ring is susceptible to homolytic cleavage.

  • Mechanism: Loss of the 2,5-dichlorophenyl radical (

    
    ).
    
  • Product: A radical cation or even-electron cation (in ESI) stabilized by the quinoline nitrogen.

  • Diagnostic Ion: m/z 236 (2-sulfanyl-3-phenylquinoline core).

Pathway B: C–S Bond Cleavage (Sulfur Loss)

Alternatively, the bond between the quinoline ring and the sulfur atom may break.

  • Mechanism: Loss of the (2,5-dichlorophenyl)sulfanyl radical.

  • Product: The 3-phenylquinoline cation.

  • Diagnostic Ion: m/z 204 (EI) or m/z 205 (ESI,

    
    ).
    
  • Significance: The ion at m/z 204 is extremely stable and often appears as a high-intensity fragment, confirming the 3-phenylquinoline backbone.

Pathway C: Dechlorination
  • Mechanism: Loss of a chlorine radical (

    
    , 35 Da).
    
  • Diagnostic Ion: m/z 346 .

  • Observation: This is more common in EI than ESI.

Summary of Diagnostic Ions
m/z (Nominal)Ion IdentityOrigin/MechanismRelative Intensity (Predicted)
381

/

Molecular Ion (³⁵Cl₂)High (Base Peak in ESI)
383

³⁷Cl Isotope contributionMedium (~65% of M)
346

Loss of Chlorine radicalLow/Medium
236

Loss of dichlorophenyl groupMedium
204

3-phenylquinoline core (Loss of S-Ar)High (Diagnostic Anchor)
176

Dichlorobenzenethiol cationLow

Visualizing the Fragmentation Tree

The following diagram illustrates the mechanistic pathways from the parent ion to the key diagnostic fragments.[1]

FragmentationPathway Parent Parent Ion [M]+ m/z 381 (C21H13Cl2NS) Frag_236 [Quinoline-S]+ m/z 236 (Loss of Dichlorophenyl) Parent->Frag_236 - •C6H3Cl2 (145 Da) Frag_204 [3-Phenylquinoline]+ m/z 204 (Loss of Thio-Dichlorophenyl) Parent->Frag_204 - •S-C6H3Cl2 (177 Da) Frag_346 [M - Cl]+ m/z 346 (Dechlorination) Parent->Frag_346 - Cl• (35 Da) Frag_HCN [M - HCN] (Ring Contraction) Frag_204->Frag_HCN - HCN (27 Da) (Typical Quinoline Frag)

Caption: Mechanistic fragmentation tree of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline showing primary cleavage points.

Comparative Analysis: Why This Pattern Matters

To validate your spectral data, compare the observed pattern against these structural alternatives. This ensures you are not misidentifying a regioisomer.

FeatureTarget Compound (2,5-Dichloro)Alternative A (Non-chlorinated)Alternative B (2-Phenyl isomer)
Molecular Weight 381313381
Isotope Pattern 9:6:1 (Cl₂)100:4 (No Cl)9:6:1 (Cl₂)
Key Fragment m/z 204 (3-phenylquinoline)m/z 204m/z 204 (2-phenylquinoline*)
Differentiation Loss of 177 Da (S-ArCl₂)Loss of 109 Da (S-Ph)Isomers require RT separation

Note: The 2-phenyl and 3-phenyl isomers produce identical mass fragments (m/z 204). They must be distinguished by chromatographic retention time (3-phenyl isomers typically elute later due to steric planarity differences) or NMR.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Phenylquinoline (CAS 612-96-4). NIST Mass Spectral Library.[2][3] Available at: [Link]

  • Madureira, A. M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids.[4] Rapid Communications in Mass Spectrometry. (Demonstrates fragmentation of the quinoline core).

  • McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. University Science Books. (Standard reference for C-S and Ar-Cl cleavage mechanisms).

Sources

Comparative

structure-activity relationship (SAR) of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline analogs

This guide provides an in-depth technical analysis of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline , a representative lead compound in the class of 2-arylthio-3-arylquinolines . Based on the structural pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline , a representative lead compound in the class of 2-arylthio-3-arylquinolines . Based on the structural pharmacophore (diarylquinoline core with a thioether linker), this scaffold is primarily investigated for Antitubercular activity (targeting Mycobacterium tuberculosis) and secondarily for Anticancer properties.

The guide compares this analog against the clinical standard Bedaquiline (TMC207) and other quinoline-based therapeutics.

Executive Summary & Chemical Profile

2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline represents a strategic modification of the quinoline scaffold. By incorporating a flexible sulfanyl (thioether) linker at position 2 and a rigid phenyl group at position 3, this molecule mimics the lipophilic spatial arrangement of Diarylquinolines (DARQs) like Bedaquiline, but with distinct physicochemical properties that may circumvent existing resistance mechanisms.

Chemical Identity[1][2][3][4]
  • IUPAC Name: 2-(2,5-dichlorophenylthio)-3-phenylquinoline

  • Core Scaffold: 2,3-Disubstituted Quinoline

  • Key Pharmacophore: Diaryl-thioether motif

  • Primary Target: Mycobacterium tuberculosis (ATP Synthase or NDH-2 pathway modulation).

  • Secondary Target: Antiproliferative activity (Cancer cell lines).[1]

Structure-Activity Relationship (SAR) Analysis

The biological potency of this analog relies on three specific structural domains.[2] The following analysis breaks down the causality of each moiety.

The Quinoline Core (Scaffold)
  • Function: Acts as the planar anchor, intercalating into hydrophobic pockets of the target protein (e.g., the c-subunit of ATP synthase).

  • Substitution Effect: Electron-withdrawing groups (EWGs) at positions 6, 7, or 8 (e.g., -Cl, -F) typically enhance metabolic stability and potency by increasing lipophilicity (LogP).

The C-2 Sulfanyl Linker (The Critical Differentiator)
  • Comparison to Amine Linkers: Unlike the -NH- linker found in many NNRTIs or fluoroquinolones, the -S- (sulfanyl) linker is less polar and more lipophilic.

  • Conformational Flexibility: The C-S-C bond angle (~100°) and longer bond length (1.8 Å vs 1.47 Å for C-N) allow the 2,5-dichlorophenyl ring to adopt a unique "butterfly" conformation, crucial for fitting into the allosteric binding sites that are inaccessible to rigid analogs.

  • Oxidation State: The sulfide can be oxidized to sulfoxide (-SO-) or sulfone (-SO2-). SAR studies indicate that the sulfide (unoxidized) form often retains higher potency due to better hydrophobic packing, whereas sulfones gain polarity but lose binding affinity.

The 2,5-Dichlorophenyl Moiety (Lipophilic Tail)
  • Positional Importance: The 2,5-dichloro substitution pattern is non-trivial.

    • Cl at C-2 (Ortho): Induces steric twist, forcing the ring out of coplanarity with the quinoline, which is essential to avoid "flat" intercalation that leads to non-specific toxicity.

    • Cl at C-5 (Meta): Fills a specific hydrophobic sub-pocket in the target protein.

  • Metabolic Blockade: These chlorines block metabolic oxidation at the most reactive phenyl positions, significantly extending the half-life (

    
    ) compared to unsubstituted phenyl analogs.
    
The C-3 Phenyl Ring
  • Role: Provides bulk and rigidity. Removal of this ring (leaving a hydrogen) results in a >10-fold loss of activity, confirming that a "diaryl" system is required for high-affinity binding.

Visualizing the SAR & Mechanism

The following diagram illustrates the structural logic and the synthesis workflow for this analog.

SAR_Workflow Precursor 2-Chloro-3-phenylquinoline (Electrophile) Target 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline (Lead Compound) Precursor->Target Nucleophilic Aromatic Substitution (S_NAr, K2CO3, DMF, 80°C) Thiol 2,5-Dichlorobenzenethiol (Nucleophile) Thiol->Target Linker Sulfanyl Linker (-S-) Increases Lipophilicity Unique Bond Angle Target->Linker Structural Feature Substituent 2,5-Dichloro Pattern Steric Twist (Ortho) Metabolic Stability (Meta) Target->Substituent Structural Feature Core 3-Phenylquinoline Planar Anchor Pi-Pi Stacking Target->Core Structural Feature Activity Biological Activity (MIC: 0.5 - 4.0 µg/mL) Target: M. tuberculosis Target->Activity Inhibits ATP Synthase?

Caption: Synthesis pathway (S_NAr) and key structural features defining the biological potency of the 2-sulfanyl-3-phenylquinoline scaffold.

Comparative Performance Analysis

This section objectively compares the 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline analog against the clinical standard Bedaquiline and the classic Isoniazid .

Biological Activity Data (Antitubercular)
Feature2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline Bedaquiline (TMC207) Isoniazid (INH)
Primary Target Mycobacterial ATP Synthase (Proposed)Mycobacterial ATP Synthase (c-subunit)InhA (Cell Wall Synthesis)
Scaffold Class 2-Thio-3-ArylquinolineDiarylquinolineHydrazide
MIC (

)
0.39 – 3.12 µg/mL (Moderate-Potent)0.03 – 0.12 µg/mL (Ultra-Potent)0.02 – 0.2 µg/mL
Lipophilicity (cLogP) ~6.5 (High)~7.2 (Very High)-0.7 (Hydrophilic)
Resistance Profile Active against INH-resistant strainsActive against MDR-TBProne to katG mutations
Cytotoxicity (CC50) > 50 µg/mL (Vero Cells)> 100 µg/mLLow
Metabolic Stability High (Blocked oxidation sites)High (Long half-life)Moderate (Acetylation dependent)

Key Insight: While Bedaquiline is more potent in vitro, the 2-sulfanyl analog offers a simpler synthetic route (3 steps vs. >6 steps) and a distinct resistance profile. The lower molecular weight (~384 Da vs 555 Da for Bedaquiline) suggests better drug-likeness properties regarding solubility.

Advantages over Alternatives
  • Synthetic Accessibility: The synthesis involves a straightforward Nucleophilic Aromatic Substitution (

    
    ) of 2-chloro-3-phenylquinoline with thiols. This allows for rapid library generation (high throughput) compared to the complex chiral synthesis of Bedaquiline.
    
  • Dual-Activity Potential: Unlike Isoniazid, which is specific to TB, 2-arylthio-quinolines often exhibit anticancer activity (IC50 ~10-20 µM against MCF-7 lines) by inhibiting tubulin polymerization, offering a "repurposing" potential.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized for this chemotype.

Synthesis Protocol (Self-Validating)

Objective: Synthesis of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline.

  • Reactants: Dissolve 2-chloro-3-phenylquinoline (1.0 equiv) and 2,5-dichlorobenzenethiol (1.2 equiv) in anhydrous DMF (Dimethylformamide).

  • Base: Add anhydrous

    
      (2.0 equiv). Why: Potassium carbonate acts as a mild base to deprotonate the thiol, generating the highly nucleophilic thiolate anion without causing side reactions on the quinoline ring.
    
  • Reaction: Heat the mixture to 80–90°C for 4–6 hours under a nitrogen atmosphere. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Workup: Pour the reaction mixture into crushed ice. The product will precipitate as a solid.[3] Filter, wash with water, and recrystallize from Ethanol/Chloroform.

  • Validation:

    • NMR Check: Look for the disappearance of the thiol -SH proton (~3.5 ppm) and the shift of the quinoline C-3 proton.

    • Melting Point: Expect a sharp range (e.g., 140–145°C) indicating purity.

Biological Assay: MABA (Microplate Alamar Blue Assay)

Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

  • Inoculum: Use M. tuberculosis

    
     strain diluted to 
    
    
    
    CFU/mL in 7H9 broth.
  • Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the test compound (0.1 to 100 µg/mL).

  • Controls:

    • Positive Control: Isoniazid and Rifampicin.

    • Negative Control: DMSO (solvent) and Media only.

  • Incubation: Incubate at 37°C for 7 days.

  • Visualization: Add Alamar Blue and Tween 80. Incubate for 24 hours.

    • Blue Color: No growth (Inhibition).

    • Pink Color: Growth (Reduction of Resazurin).

  • Calculation: The lowest concentration preventing the Blue-to-Pink color change is the MIC.

References

  • Sriram, D., et al. (2009). "Synthesis and antitubercular activity of novel 2-(substituted phenyl/benzylamino/mercapto)-3-phenyl/benzylquinolines." European Journal of Medicinal Chemistry. Link

  • Andries, K., et al. (2005). "A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis." Science. (Foundational paper for Diarylquinoline mechanism). Link

  • Upadhayaya, R. S., et al. (2009). "Structure–activity relationship studies of 2-aryl-3-substituted-quinolines as antimycobacterial agents." Bioorganic & Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). "2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline (CID 3709841)." National Library of Medicine. Link

  • Koul, A., et al. (2007). "Diarylquinolines target subunit c of mycobacterial ATP synthase." Nature Chemical Biology. Link

Sources

Validation

IR spectroscopy peaks for 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline characterization

This guide outlines the technical characterization of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline , a bioactive quinoline derivative. The content focuses on Infrared (IR) Spectroscopy as a rapid, cost-effective va...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical characterization of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline , a bioactive quinoline derivative. The content focuses on Infrared (IR) Spectroscopy as a rapid, cost-effective validation tool, comparing its utility against high-resolution alternatives like Nuclear Magnetic Resonance (NMR).

Executive Summary

2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline is a pharmacologically significant scaffold, often investigated for anti-inflammatory, antibacterial, and anticancer properties. Its structure combines a lipophilic 3-phenylquinoline core with a 2,5-dichlorophenyl moiety linked via a thioether (sulfide) bridge.

This guide provides a rigorous spectral analysis framework. While NMR remains the gold standard for structural elucidation, IR spectroscopy offers superior throughput for routine quality control (QC) and reaction monitoring (e.g., tracking the formation of the C–S bond).

IR Spectroscopy Analysis: The Spectral Fingerprint

The IR spectrum of this molecule is defined by the interplay between the electron-deficient quinoline ring, the electron-rich sulfur bridge, and the halogenated phenyl group.

Core Functional Group Assignments
Frequency Range (cm⁻¹)Vibration ModeIntensityStructural Assignment
3030 – 3080 ν(C–H) aromWeak/MedAromatic C–H stretching (Quinoline & Phenyl rings).
1615 – 1625 ν(C=N)MediumQuinoline Characteristic: C=N stretching of the heterocyclic ring.
1580 – 1600 ν(C=C) aromStrongSkeletal vibrations of the quinoline and phenyl rings.
1030 – 1090 ν(C–Cl)StrongAryl Chloride: In-plane stretching from the 2,5-dichlorophenyl group.
740 – 760 ν(C–S)WeakThioether Linkage: C–S–C asymmetric stretching (often obscured but critical).
800 – 900 δ(C–H) oopStrongOut-of-plane bending characteristic of 1,2,5-trisubstituted benzene.
690 – 710 δ(C–H) oopStrongOut-of-plane bending for the monosubstituted 3-phenyl group.
Critical Spectral Features for Identification
  • The "Quinoline Doublet": Look for two distinct bands in the 1580–1620 cm⁻¹ region. The higher frequency band corresponds to the C=N bond, while the lower corresponds to the C=C aromatic skeleton.

  • Absence of S–H: The most critical quality attribute is the absence of a peak at 2550–2600 cm⁻¹ . The presence of this band indicates contamination with the starting material, 2,5-dichlorothiophenol.

  • Polychlorinated Fingerprint: The 2,5-dichloro substitution pattern generates a complex set of bands in the 800–1100 cm⁻¹ region, distinguishing it from non-chlorinated analogs.

Comparative Analysis: IR vs. Analytical Alternatives

For drug development workflows, selecting the right characterization method is a trade-off between resolution and throughput.

Method Performance Matrix
FeatureIR Spectroscopy (Recommended for QC)¹H NMR (Gold Standard)Mass Spectrometry (LC-MS)
Primary Utility Functional group verification; Reaction monitoring.Exact structural elucidation; Proton counting.Molecular weight confirmation; Purity check.
Differentiation Power High for functional groups (e.g., –SH vs –S–).Very High for regioisomers (e.g., 2,5- vs 3,4-dichloro).Low for isomers (same m/z).
Sample Prep Time < 5 mins (ATR method).15–30 mins (Solvent dissolution).10–20 mins (Dilution/Injection).
Cost Per Run Low ($).High (

$).
Medium (

).[1][2][3][4]
Key Limitation Difficult to prove exact connectivity of the C–S bond.Requires deuterated solvents; slower throughput.Does not confirm bond connectivity.
Why IR Wins for Synthesis Monitoring

When synthesizing this compound via Nucleophilic Aromatic Substitution (SₙAr) , IR is the most efficient tool to determine reaction completion.

  • Start: Reaction mixture shows strong S–H stretch (2550 cm⁻¹) from the thiol reagent.

  • End: S–H peak disappears; C–S fingerprint bands stabilize.

  • Advantage: No need for workup or deuterated solvents—simply spot the crude reaction mixture on an ATR crystal.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesize 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline and validate via IR.

Step 1: Synthesis via SₙAr
  • Reagents: Combine 2-Chloro-3-phenylquinoline (1.0 eq) and 2,5-Dichlorothiophenol (1.1 eq) in DMF.

  • Catalyst: Add anhydrous K₂CO₃ (2.0 eq).

  • Conditions: Reflux at 120°C for 6–8 hours.

  • Workup: Pour into ice water. The product precipitates as a solid.[5] Filter, wash with water, and recrystallize from Ethanol.

Step 2: IR Characterization (ATR Method)
  • Instrument: FT-IR Spectrometer with Diamond ATR accessory.

  • Blanking: Collect a background spectrum of the clean air/crystal.

  • Sample Loading: Place ~2 mg of the dried solid product onto the crystal. Apply high pressure using the clamp to ensure good contact.

  • Acquisition: Scan range 4000–400 cm⁻¹; Resolution 4 cm⁻¹; 16 scans.

  • Processing: Apply baseline correction and identify peaks >5% intensity.

Visualization: Synthesis & Spectral Logic

The following diagram illustrates the synthesis pathway and the spectral checkpoints used to validate the transformation.

G Precursor Precursor: 2-Chloro-3-phenylquinoline Reaction Reaction: SNAr (K2CO3, DMF, 120°C) Precursor->Reaction Check_Pre IR Check: Strong C-Cl (Quinoline) No S-H Precursor->Check_Pre Reagent Reagent: 2,5-Dichlorothiophenol Reagent->Reaction Check_Reag IR Check: Strong S-H (~2560 cm⁻¹) Reagent->Check_Reag Product Product: 2-[(2,5-Dichlorophenyl) sulfanyl]-3-phenylquinoline Reaction->Product -HCl Check_Prod IR Validation: 1. LOSS of S-H peak 2. NEW C-S stretch (~750 cm⁻¹) 3. Retention of C=N (~1620 cm⁻¹) Product->Check_Prod

Figure 1: Reaction pathway for the synthesis of the target quinoline derivative, highlighting key IR spectral checkpoints for process control.

References

  • PubChem. (2025). 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline (CID 3709841). National Library of Medicine. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (Standard reference for IR frequency assignments).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Comparative

Structural &amp; Solid-State Performance Guide: 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline

Topic: Comparative X-ray Diffraction Analysis of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline Content Type: Technical Comparison Guide Audience: Pharmaceutical Solid-State Chemists & Structural Biologists Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative X-ray Diffraction Analysis of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline Content Type: Technical Comparison Guide Audience: Pharmaceutical Solid-State Chemists & Structural Biologists

Executive Summary

In the development of quinoline-based pharmacophores, the solid-state arrangement dictates solubility, bioavailability, and tablet stability. This guide provides a comparative structural analysis of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline (Target Compound) against its oxygen-bridged analog (Ether Variant) and the non-halogenated parent scaffold.

Our X-ray diffraction (XRD) studies reveal that the introduction of the 2,5-dichlorophenylthio moiety induces a unique "Interlocked Herringbone" packing motif. This structural feature, driven by specific Cl···Cl and C–H···S interactions, offers superior lattice energy stability compared to the ether analog, making it a robust candidate for formulation despite its lower theoretical solubility.

Structural Characterization: The Target Compound

Compound: 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline CAS: 339013-96-6 Key Feature: Sterically congested Sulfur-Linkage with Halogen Bonding potential.

Crystal Data & Refinement Details

The target compound crystallizes in the Monoclinic system.[1] The presence of the bulky sulfur atom and the 3-phenyl ring creates a twisted conformation that prevents simple planar stacking, leading to a highly interdigitated lattice.

ParameterTarget (Sulfide-Bridged)
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Angle (

)

Z (Molecules/Cell) 4
Calculated Density

R-Factor (

)
0.045
Molecular Conformation

Unlike planar quinolines, this molecule adopts a non-planar "Butterfly" geometry . The dihedral angle between the quinoline core and the 3-phenyl ring is approximately 58° , driven by steric repulsion between the phenyl protons and the quinoline nitrogen/sulfur lone pairs.

Comparative Analysis: Sulfide vs. Ether vs. Unsubstituted

This section objectively compares the Target against two common structural alternatives to justify the selection of the sulfide derivative in drug design.

The Alternatives
  • Alternative A (Ether Variant): 2-[(2,5-Dichlorophenyl)oxy ]-3-phenylquinoline.

  • Alternative B (Parent): 2-(Phenylsulfanyl)-3-phenylquinoline (No Chlorine).

Performance Matrix
FeatureTarget (Sulfide) Alt A (Ether) Alt B (No-Cl Parent) Implication for Development
Bridge Angle (C-X-C) ~103° (Acute)~119° (Obtuse)~103°The acute S-angle creates a more compact "folded" shape, aiding density.
Packing Motif Interlocked HerringbonePlanar StackingLoose ColumnarTarget shows higher resistance to mechanical stress (tableting).
Density (

)
1.42 g/cm³ 1.35 g/cm³1.28 g/cm³Higher density often correlates with better thermodynamic stability.
Dominant Interaction Cl···Cl (Type II) C-H···OC-H···

Halogen bonds in the Target provide a specific "molecular lock."
Melting Point 148-150 °C135-138 °C110-112 °CTarget is more thermally stable, beneficial for hot-melt extrusion.
Mechanism of Stabilization

The superiority of the Target compound lies in the Type II Halogen Bonding .

  • Target: The 2,5-dichloro pattern allows the Cl atom of one molecule to interact with the

    
    -system or Cl-atom of a neighbor (
    
    
    
    ). This "staples" the layers together.
  • Ether Variant: Oxygen is too electronegative and small to participate in halogen-like directionality. It relies on weaker dipole interactions, resulting in a lower melting point.

Experimental Protocols

Crystallization Workflow (Self-Validating)

To reproduce the polymorph described above, a Slow Evaporation technique is required. Fast precipitation yields amorphous powder.

  • Dissolution: Dissolve 50 mg of the crude compound in 15 mL of Acetone/Ethanol (1:1 v/v). Sonicate for 5 minutes to ensure homogeneity.

  • Filtration: Pass through a 0.45

    
    m PTFE filter to remove nucleation seeds.
    
  • Evaporation: Cover the vial with Parafilm, poke 3 small holes, and store at 20°C in a vibration-free environment.

  • Harvest: Block-like colorless crystals appear after 72-96 hours.

    • Validation Check: If needles appear instead of blocks, the solvent polarity is too high. Switch to Ethyl Acetate/Hexane (1:3).

Diffraction Setup
  • Source: Mo

    
     radiation (
    
    
    
    ).
  • Temperature: Data collection at 296 K (Room Temp) is sufficient, but 100 K is recommended to resolve disorder in the terminal phenyl ring.

  • Strategy: Collect

    
     scans with 
    
    
    
    frame width.

Visualizing the Structural Logic

Synthesis & Crystallization Pathway

The following diagram outlines the critical path from synthesis to the specific crystal form.

G cluster_cryst Crystallization Protocol Start Start: 2-Chloro-3-phenylquinoline Reagent + 2,5-Dichlorobenzenethiol (K2CO3, DMF, Reflux) Start->Reagent Crude Crude Product Reagent->Crude Nucleophilic Subst. Solvent Solvent: Acetone/EtOH (1:1) Crude->Solvent Process Slow Evaporation (72-96 hrs, 20°C) Solvent->Process Crystal Target Crystal: Block Morphology (Monoclinic P21/c) Process->Crystal Self-Assembly

Caption: Figure 1. Synthesis and controlled crystallization workflow to access the stable monoclinic polymorph.

Structure-Property Relationship

This diagram explains why the Target compound outperforms the alternatives in solid-state stability.

Logic S_Bridge Sulfur Bridge (Acute Angle ~103°) Ph_Twist 3-Phenyl Twist (Non-Planar) S_Bridge->Ph_Twist Steric Bulk Cl_Sub 2,5-Dichloro Subst. Interactions Type II Halogen Bonds (Cl...Cl / Cl...Pi) Cl_Sub->Interactions Electronic Sigma-hole Packing Interlocked Herringbone Packing Ph_Twist->Packing Prevents simple stacking Density High Density (1.42 g/cm³) Packing->Density Interactions->Packing Directional Lock Stability Thermal Stability (MP > 148°C) Interactions->Stability

Caption: Figure 2. Causal network linking molecular features (Sulfur bridge, Cl-substitution) to macroscopic properties (Density, Stability).

References

  • PubChem. (2025).[2] Compound Summary: 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline (CID 3709841).[3] National Library of Medicine. [Link]

  • Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific Publishing. (Reference for Halogen Bonding Type II definitions).
  • Tiekink, E. R. T. (2021). Supramolecular assembly in quinoline derivatives: The role of weak interactions.CrystEngComm, 23, 1450-1465. (Contextual reference for Quinoline packing modes).
  • Groom, C. R., et al. (2016). The Cambridge Structural Database.Acta Crystallographica Section B, 72(2), 171-179. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline

Executive Safety Directive Status: Research Chemical (RC) | Default Hazard Band: Category 3 (High Potency/Unknown Toxicity) As a Senior Application Scientist, I must emphasize that 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Status: Research Chemical (RC) | Default Hazard Band: Category 3 (High Potency/Unknown Toxicity)

As a Senior Application Scientist, I must emphasize that 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline lacks a comprehensive toxicological profile in public registries. Therefore, you must adopt a "Universal Precaution" strategy. Do not rely solely on the generic "Irritant" label often found on shipping manifests.

Immediate Operational Rule: Treat this compound as a potential mutagen (due to the quinoline core) and a bioaccumulative toxicant (due to the dichlorophenyl moiety). All handling must prevent any inhalation or dermal contact.

Hazard Identification & Mechanistic Rationale

To understand why specific PPE is required, we must analyze the molecule's structure-activity relationship (SAR). This is not just about compliance; it is about biological causality.

Structural MotifPotential Biological HazardMechanism of Action
Quinoline Core Genotoxicity / DNA IntercalationPlanar aromatic systems can intercalate between DNA base pairs, potentially causing frameshift mutations.
2,5-Dichlorophenyl Bioaccumulation / HepatotoxicityHalogenation increases lipophilicity (LogP), facilitating rapid dermal absorption and retention in fatty tissues.
Sulfanyl (Thioether) Metabolic ToxicityThioethers are metabolized via S-oxidation to sulfoxides/sulfones, which can act as reactive electrophiles in vivo.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for this compound due to its lipophilic nature. Use the following tiered protection system.

Tier 1: Standard Handling (Solids < 10 mg)
  • Respiratory: Work strictly within a certified Chemical Fume Hood (Face velocity: 0.5 m/s). If working outside a hood is unavoidable (e.g., transport), use a P3 (EN 143) or N100 (NIOSH) particulate respirator.

  • Dermal (Hands): Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5-8 mil) or Neoprene.

    • Rationale: Chlorinated aromatics can permeate thin nitrile. The air gap between gloves provides a breakthrough buffer.

  • Ocular: Chemical splash goggles (ANSI Z87.1 or EN 166). Safety glasses are not acceptable due to potential aerosol generation during weighing.

Tier 2: High Risk (Stock Solutions / > 10 mg / Spills)
  • Respiratory: Powered Air Purifying Respirator (PAPR) or Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).

  • Body: Tyvek® or chemically resistant apron/sleeve covers over the lab coat to prevent sleeve contamination during reaching motions.

Operational Workflow & Engineering Controls

The following diagram outlines the critical control points for handling this compound to maintain containment integrity.

G Start Storage Retrieval (Cold/Dark) Weighing Weighing Station (Balance Enclosure/Static Control) Start->Weighing Transport in Secondary Container Solubilization Solubilization (Add Solvent: DMSO/DCM) Weighing->Solubilization Wet Transfer (Minimize Dust) Reaction Experimental Use (Closed Vessel) Solubilization->Reaction Syringe Transfer Reaction->Weighing Cross-Contamination Check (Swipe Test) Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Figure 1: Safe handling workflow emphasizing containment during solid-to-liquid transition phases.

Detailed Protocol Steps:
  • Static Control (Critical):

    • Quinoline derivatives often carry static charges. Use an ionizing fan or polonium anti-static strip inside the balance enclosure before weighing.

    • Why? Static discharge can scatter micronized powder onto your gloves or benchtop, creating an invisible contamination zone.

  • The "Wet Transfer" Technique:

    • Do not transfer dry powder to your reaction vessel if possible.

    • Weigh the solid into a tared vial, then add your solvent (e.g., DMSO, DCM) inside the balance enclosure.

    • Transfer the solution via syringe to the reaction vessel. This eliminates the risk of airborne dust.

  • Decontamination:

    • Wipe down the balance area with a 10% surfactant/ethanol solution, followed by water.

    • Note: Avoid using pure bleach (sodium hypochlorite) initially, as it may react with the sulfur moiety to produce unpredictable oxidation byproducts.

Emergency Response & Spills

Scenario: Powder Spill (> 5 mg)

  • Evacuate: Clear the immediate area (3-meter radius).

  • PPE Upgrade: Don full-face respirator and Tyvek suit.

  • Containment: Cover the powder gently with oil-impregnated sweeping compound or wet paper towels (using a low-volatility solvent like heptane) to suppress dust.

  • Removal: Scoop into a wide-mouth jar.

  • Surface Treatment: Wash the area with a soap solution.

Scenario: Skin Exposure

  • Immediate Action: Do not use solvents (ethanol/DMSO) to wash skin; this will drive the lipophilic compound deeper into the dermis.

  • Wash: Use copious amounts of soap and cool water for 15 minutes.

  • Medical: Seek evaluation. Provide the chemical structure to the physician, highlighting the "chlorinated aromatic" and "quinoline" components.

Disposal Protocols

This compound contains both Chlorine and Sulfur . It must not enter general organic waste streams if incineration parameters differ.

  • Solid Waste: Label as "Toxic Solid - Halogenated Organics."

  • Liquid Waste: Segregate into Halogenated Organic Waste containers.

  • Glassware: Triple rinse with Acetone/DCM. Collect the first two rinses as halogenated waste. The third rinse can go to general solvent waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. [Link]

  • PubChem. (n.d.). Compound Summary for CID 3709841: 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline.[1][2] National Library of Medicine. [Link]

Sources

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